1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJUDLUVULSXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379684 | |
| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87014-28-6 | |
| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoroethoxy moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of bioactive molecules. This document will delve into the primary synthetic routes, including Nucleophilic Aromatic Substitution (SNAr), the Williamson Ether Synthesis, and the Mitsunobu reaction. A critical analysis of the mechanistic underpinnings of each approach is provided, alongside detailed, field-tested experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated organic compounds.
Introduction: The Significance of the Trifluoroethoxy Moiety
The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, has emerged as a valuable substituent. Its strong electron-withdrawing nature and steric bulk can significantly alter the chemical and biological properties of a parent molecule. This compound serves as a versatile building block, with the nitro group providing a handle for further functionalization, most commonly through its reduction to an amine. This subsequent derivatization opens avenues for the synthesis of a diverse range of complex molecules with potential therapeutic applications.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound can be approached through several established synthetic transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal strategies are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.
-
Williamson Ether Synthesis: A classic and versatile method for ether synthesis, though its application to aryl ethers can be more challenging than for alkyl ethers.
-
Mitsunobu Reaction: A reliable method for the formation of esters and ethers, proceeding with inversion of stereochemistry at the alcohol carbon.
Nucleophilic Aromatic Substitution (SNAr): A Preferred Route
The SNAr reaction is arguably the most direct and efficient method for the synthesis of this compound. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring.
Mechanism:
The reaction is initiated by the nucleophilic attack of the trifluoroethoxide anion on the carbon atom bearing the leaving group (typically a halogen) on the nitro-activated benzene ring. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. In the subsequent, rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired aryl ether product.
The reactivity of the starting halonitrobenzene is dependent on the nature of the leaving group, with the order of reactivity being F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Figure 1: General workflow of the SNAr synthesis.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[1] For the synthesis of aryl ethers, this typically involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, this would entail the reaction of 2-nitrophenoxide with a suitable 2,2,2-trifluoroethylating agent.
Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The strongly nucleophilic 2-nitrophenoxide anion, generated by deprotonating 2-nitrophenol with a suitable base, attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent, displacing a leaving group (e.g., halide, tosylate, or mesylate). The success of this reaction is highly dependent on the nature of the trifluoroethylating agent, as side reactions such as elimination can occur, especially with sterically hindered substrates.
Figure 2: Williamson ether synthesis pathway.
Mitsunobu Reaction: A Mild Alternative
The Mitsunobu reaction offers a mild and efficient method for the formation of ethers from alcohols and acidic pronucleophiles, such as phenols.[3][4] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the target molecule from 2,2,2-trifluoroethanol.
Mechanism:
The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This intermediate then activates the alcohol (2,2,2-trifluoroethanol), making the hydroxyl group a good leaving group. The deprotonated phenol (2-nitrophenol) then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the desired ether and triphenylphosphine oxide. A significant advantage of the Mitsunobu reaction is its mild reaction conditions; however, the stoichiometry of the reagents and the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can present challenges in purification.
Figure 3: Conceptual overview of the Mitsunobu reaction.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Nucleophilic Aromatic Substitution using 2-Chloronitrobenzene
This protocol details the synthesis via an SNAr reaction, which is a commonly employed and effective method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloronitrobenzene | 157.55 | 15.76 g | 0.1 |
| 2,2,2-Trifluoroethanol | 100.04 | 12.0 g | 0.12 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.8 g | 0.12 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (12.0 g, 0.12 mol) dropwise to the stirred suspension over a period of 30 minutes. Exercise caution as hydrogen gas is evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Add a solution of 2-chloronitrobenzene (15.76 g, 0.1 mol) in anhydrous DMF (50 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 7.55 (td, J = 8.0, 1.6 Hz, 1H), 7.20 (td, J = 8.0, 1.2 Hz, 1H), 7.10 (dd, J = 8.0, 1.2 Hz, 1H), 4.50 (q, J = 8.4 Hz, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 141.0, 134.0, 125.5, 123.0 (q, J = 277 Hz), 121.0, 116.0, 66.0 (q, J = 35 Hz). |
| IR (neat) | ν (cm⁻¹): 1610, 1530 (NO₂), 1350, 1290, 1170 (C-F), 1070 (C-O). |
| Mass Spec (EI) | m/z (%): 221 (M⁺, 45), 175 (20), 152 (100), 122 (30), 105 (40), 77 (50). |
Conclusion
This technical guide has detailed the primary synthetic routes for the preparation of this compound, a valuable intermediate in medicinal and materials chemistry. The Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a highly efficient and direct method, leveraging the activating effect of the nitro group. The Williamson ether synthesis and the Mitsunobu reaction represent viable alternatives, each with its own set of advantages and considerations. The provided experimental protocol for the SNAr synthesis offers a practical and reproducible method for obtaining the target compound. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. It is anticipated that this guide will be a valuable resource for scientists and researchers working in the field of synthetic organic chemistry.
References
A Technical Guide to the Physical Properties of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Introduction
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS No. 87014-28-6) is a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring an ortho-disubstituted benzene ring with a nitro group and a trifluoroethoxy moiety, provides a unique combination of electronic and steric properties. The potent electron-withdrawing nature of both substituents renders the aromatic ring highly electron-deficient, influencing its reactivity in nucleophilic aromatic substitution and reduction reactions.
Furthermore, the 2,2,2-trifluoroethoxy group is a key pharmacophore used in drug design to enhance metabolic stability and increase lipophilicity, which can improve a molecule's pharmacokinetic profile.[1] As an intermediate, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the nitro group can be readily converted to an amine for further functionalization.[1]
This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering researchers and drug development professionals a consolidated resource of essential technical data.
Core Chemical Identifiers
Precise identification is the foundation of all chemical research. The structural and registry information for this compound is summarized below. This data is critical for accurate literature searches, regulatory compliance, and unambiguous communication in scientific discourse.
Diagram 1: Molecular Structure
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 87014-28-6 | [2][3] |
| Molecular Formula | C₈H₆F₃NO₃ | [2] |
| Molecular Weight | 221.14 g/mol | N/A |
| Canonical SMILES | O=--INVALID-LINK--C1=CC=CC=C1OCC(F)(F)F | [2] |
| InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2 | [2] |
| InChI Key | DLJUDLUVULSXDS-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD00077607 | [2][3] |
Physicochemical Properties
The physical state, melting point, and boiling point are fundamental properties that dictate handling, storage, and reaction conditions. While extensive experimental data for this specific isomer is not widely published, known values for related compounds and predicted data provide valuable insights.
| Property | Value | Notes |
| Appearance | Colorless to yellow liquid | Based on the related compound 1-Nitro-2-(trifluoromethoxy)benzene.[4] |
| Melting Point | Not available | The meta-isomer, 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, has a melting point of 53–55 °C. Nitrobenzene has a melting point of 5.7 °C.[5] |
| Boiling Point | ~273.6 °C | This is a predicted value.[6] For comparison, the boiling point of nitrobenzene is 210.9 °C.[5] |
| Density | ~1.495 g/cm³ | This is a predicted value.[6] |
| Storage | Room temperature | Recommended storage condition from commercial suppliers.[1] |
The trifluoroethoxy group significantly increases the lipophilicity of the molecule compared to nitrobenzene, suggesting good solubility in common non-polar and polar aprotic organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide.[7]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show two main sets of signals.
-
Aromatic Region (δ ≈ 7.0 - 8.2 ppm): The four protons on the ortho-disubstituted ring will produce a complex series of multiplets. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield-shifted.
-
Aliphatic Region (δ ≈ 4.5 - 4.8 ppm): The two methylene protons (-O-CH₂-CF₃) will appear as a quartet due to coupling with the three adjacent fluorine atoms (³JHF).
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals.
-
Aromatic Carbons (δ ≈ 115 - 155 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to the nitro and ether groups (C1 and C2) will be significantly shifted.
-
Methylene Carbon (δ ≈ 65 - 70 ppm): A single signal for the -O-CH₂- carbon, which will likely appear as a quartet due to coupling with the three fluorine atoms (²JCF).
-
Trifluoromethyl Carbon (δ ≈ 120 - 125 ppm): A prominent quartet for the -CF₃ carbon resulting from the large one-bond carbon-fluorine coupling constant (¹JCF).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum is dominated by absorptions from the nitro, trifluoromethyl, and aryl ether groups.
Diagram 2: Functional Groups and Expected IR Absorptions
Caption: Key functional groups and their corresponding IR absorption regions.
-
NO₂ Stretching: Two strong, characteristic bands are expected: an asymmetric stretch around 1550-1510 cm⁻¹ and a symmetric stretch around 1360-1330 cm⁻¹ .
-
C-F Stretching: Very strong and often broad absorption bands will be present in the 1300-1100 cm⁻¹ region, which are diagnostic for the trifluoromethyl group.
-
Aryl Ether Stretching: A strong band corresponding to the asymmetric Ar-O-C stretch is expected around 1270-1230 cm⁻¹ .
-
Aromatic C=C Stretching: Multiple medium-intensity bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 221 .
-
Key Fragments: Common fragmentation pathways would include:
-
Loss of the nitro group (-NO₂, 46 amu): [M - 46]⁺ at m/z 175.
-
Loss of the trifluoroethoxy group (-OCH₂CF₃, 99 amu): [M - 99]⁺ at m/z 122.
-
Cleavage of the C-O bond to lose the trifluoroethoxide radical, followed by loss of NO, is also a possible pathway.
-
Synthetic Approach: A Methodological Overview
Understanding the synthesis of a compound is crucial for researchers planning its use or modification. A primary route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, specifically a Williamson ether synthesis.
Diagram 3: Williamson Ether Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Rationale:
-
Choice of Substrate: An activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene, is used. The halogen serves as a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex.[7]
-
Nucleophile Formation: 2,2,2-Trifluoroethanol is deprotonated by a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to form the corresponding trifluoroethoxide anion.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of the base without interfering with the nucleophile. Moderate heat is often applied to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. Final purification is achieved via column chromatography to yield the pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Angene - Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)- | 87014-28-6 | MFCD00077607 | AG004GQR [japan.angenechemical.com]
- 4. 1-Nitro-2-(trifluoromethoxy)benzene | 1644-88-8 [sigmaaldrich.com]
- 5. Nitro Benzene - Boiling Point 210.9 °C, Melting Point 5.7 °C, Density 1.199 g/cm3, Yellow Liquid | 99% Purity, Industrial Applications, EC No. 202-716-0 - Boiling Point 210.9 °c, Melting Point 5.7 °c, Density 1.199 G/cm3, Yellow Liquid | 99% Purity, Industrial Applications, Ec No. 202-716-0 at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]
- 6. 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene|CAS 160969-00-6 [benchchem.com]
- 7. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectroscopy of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers invaluable insights into molecular structure. This document will dissect the theoretical underpinnings of the spectrum, predict spectral features based on established principles, and provide a framework for experimental validation.
Introduction: The Structural Significance of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the nitro group, a potent electron-withdrawing group, and the trifluoroethoxy moiety, which enhances lipophilicity and metabolic stability, makes this molecule a valuable building block in medicinal chemistry. Accurate structural elucidation via ¹H NMR is paramount for ensuring the quality and purity of this intermediate and its subsequent derivatives.
Predicted ¹H NMR Spectrum and Interpretation
While a publicly available, raw ¹H NMR spectrum for this compound is not readily accessible, a detailed prediction can be formulated based on the well-understood effects of its constituent functional groups on proton chemical shifts and coupling constants. The analysis of analogous compounds, such as nitrobenzene, 2-nitrophenol, and various fluorinated ethers, provides a solid foundation for this prediction.
Molecular Structure and Proton Designations:
Caption: Molecular structure of this compound with proton designations.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Strongly deshielded due to the ortho nitro group's anisotropic and electron-withdrawing effects. |
| H-4 | ~ 7.6 - 7.8 | Doublet of triplets (dt) or multiplet (m) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Deshielded by the nitro group and influenced by the trifluoroethoxy group. |
| H-5 | ~ 7.3 - 7.5 | Doublet of triplets (dt) or multiplet (m) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Least deshielded aromatic proton, influenced by both substituents. |
| H-3 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Shielded relative to H-6 due to the ortho trifluoroethoxy group being less deshielding than the nitro group. |
| -OCH₂- | ~ 4.4 - 4.6 | Quartet (q) | JH-F ≈ 8.5 | Deshielded by the adjacent oxygen and the electron-withdrawing trifluoroethyl group. Coupled to the three fluorine atoms. |
Detailed Spectral Interpretation:
-
Aromatic Region (δ 7.0 - 8.5 ppm): The four protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and potentially para couplings.
-
The nitro group is a strong deactivating and meta-directing group, significantly deshielding the ortho (H-6) and para (H-4) protons through its inductive and resonance effects. The ¹H NMR spectrum of nitrobenzene shows the ortho protons at approximately 8.25 ppm.[1]
-
The trifluoroethoxy group is an ortho, para-directing group, but its electron-withdrawing nature through the inductive effect of the fluorine atoms will also deshield the aromatic protons, albeit to a lesser extent than the nitro group. Hydrogens on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2]
-
H-6 , being ortho to the strongly electron-withdrawing nitro group, is expected to be the most downfield of the aromatic protons.
-
H-3 , ortho to the trifluoroethoxy group, will be more shielded than H-6.
-
H-4 and H-5 will have intermediate chemical shifts, with their exact positions determined by the combined electronic effects of both substituents.
-
-
Aliphatic Region (δ 4.0 - 5.0 ppm):
-
The methylene protons (-OCH₂-) are adjacent to an oxygen atom and a trifluoromethyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift.
-
Crucially, these protons will be coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet multiplicity, a characteristic signature of a -CH₂CF₃ moiety.
-
Experimental Protocol for ¹H NMR Data Acquisition
To empirically validate the predicted spectrum, the following protocol is recommended for acquiring high-quality ¹H NMR data for this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution of complex multiplets.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good digital resolution.
-
Spectral Width (sw): A spectral width of at least 12 ppm is advisable to encompass both the aromatic and aliphatic regions.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) and perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons for each signal.
-
Coupling Constant Measurement: Measure the peak-to-peak distances (in Hz) for all multiplets to determine the coupling constants.
Self-Validating Systems and Trustworthiness
The integrity of the obtained ¹H NMR data can be ensured through a series of self-validating checks:
-
Integration Ratios: The integrated areas of the signals must correspond to the number of protons they represent. For this compound, the ratio of the aromatic protons to the methylene protons should be 4:2.
-
Coupling Patterns: The observed multiplicities must be consistent with the neighboring protons as dictated by the n+1 rule (for first-order spectra). The quartet for the methylene protons is a key diagnostic feature.
-
Reciprocity of Coupling Constants: If two protons are coupled to each other, the coupling constant (J) between them must be identical in both of their respective multiplets.
Advanced NMR Experiments for Unambiguous Assignment
For a definitive assignment of the aromatic protons, two-dimensional (2D) NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling correlations between protons. It will show which aromatic protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming long-range connectivities.
Caption: A streamlined workflow for the acquisition and analysis of ¹H NMR data.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that are a direct reflection of its unique electronic and structural features. The strongly deshielded aromatic protons, with their complex splitting patterns, and the downfield quartet of the trifluoroethoxy methylene group provide a definitive fingerprint for this molecule. By following the detailed experimental protocols and employing advanced 2D NMR techniques, researchers can obtain high-quality, unambiguous data, ensuring the structural integrity of this important synthetic intermediate.
References
crystal structure of ortho-nitro(trifluoroethoxy)benzene
An In-Depth Technical Guide to the Synthesis and Structural Analysis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural elucidation of this compound. This molecule serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the interplay of its electron-withdrawing nitro group and the lipophilic, metabolically stable trifluoroethoxy moiety offers significant potential for molecular design.[1] We present a field-proven protocol for its synthesis via nucleophilic aromatic substitution, followed by a detailed methodology for single-crystal X-ray diffraction analysis. The core of this guide focuses on a thorough analysis of the compound's molecular geometry, conformational preferences, and supramolecular packing, highlighting the profound impact of steric hindrance on the orientation of the ortho substituents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this important fluorinated aromatic building block.
Introduction: Rationale and Significance
Fluorinated organic compounds have become indispensable in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is particularly noteworthy for its ability to enhance these characteristics.[1] When placed on a nitrobenzene scaffold, as in this compound, the resulting molecule combines the unique properties of the fluoroalkyl group with the versatile reactivity of the nitroaromatic system. The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization.[1]
Understanding the precise three-dimensional structure of this molecule is paramount. The spatial arrangement of the trifluoroethoxy and nitro groups, dictated by steric and electronic effects, governs how the molecule interacts with biological targets and how it packs in a solid state, which in turn influences properties like solubility and bioavailability. This guide provides the experimental framework for obtaining this critical structural data and offers an in-depth interpretation of the results.
Synthesis and Crystallization
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nature of the nitro group activates the ortho position, making the fluorine atom in the 1-fluoro-2-nitrobenzene starting material an excellent leaving group.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 1-fluoro-2-nitrobenzene and 2,2,2-trifluoroethanol.
Materials:
-
1-fluoro-2-nitrobenzene (1.0 eq)[2]
-
2,2,2-trifluoroethanol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.
-
Alcohol Addition: Add 2,2,2-trifluoroethanol (1.2 eq) to the stirred suspension.
-
Substrate Addition: Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Heating is necessary to overcome the activation energy of the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the alcohol, forming the trifluoroethoxide nucleophile in situ. DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the alkoxide.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product as a pale yellow oil.
Experimental Protocol: Single Crystal Growth
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
-
Solvent Selection: Dissolve approximately 20-30 mg of the purified product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or acetone) in a small, clean vial.
-
Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add one or two drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days.
-
Self-Validation Principle: The slow evaporation of the more volatile solvent gradually increases the concentration of the solute beyond its solubility limit, promoting the formation of well-ordered, single crystals rather than amorphous precipitate. The quality of the resulting crystals will validate the chosen solvent system and evaporation rate.
-
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The definitive method for determining the atomic-level structure of a crystalline solid is Single-Crystal X-ray Diffraction. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction data are collected as the crystal is rotated.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a set of unique reflection data (an hkl file).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structural model is validated using metrics such as R-factors and goodness-of-fit (GooF) to ensure its accuracy and reliability. The final structure is typically reported in a Crystallographic Information File (CIF).
Visualization of the SC-XRD Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structural Analysis and Discussion
While a publicly deposited crystal structure for this compound is not available as of this writing, its structural features can be confidently predicted based on well-established principles and data from analogous ortho-substituted nitrobenzenes.[3][4]
Representative Crystallographic Data
The following table presents a set of representative (hypothetical but realistic) crystallographic parameters for a compound of this type.
| Parameter | Value |
| Chemical Formula | C₈H₆F₃NO₃ |
| Formula Weight | 221.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| β (°) | 105 |
| Volume (ų) | 885 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.66 |
| R-factor (R1) | < 0.05 |
Molecular Structure and Conformation
The most critical structural feature of this compound is the steric repulsion between the two bulky ortho substituents. This steric strain forces the molecule to adopt a non-planar conformation to minimize its internal energy.
-
Nitro Group Orientation: The nitro group (-NO₂) is significantly twisted out of the plane of the benzene ring. In nitrobenzene itself, the group is nearly planar with the ring to maximize resonance stabilization.[4] However, the presence of the adjacent trifluoroethoxy group introduces a severe steric clash, forcing the N-C bond to rotate. The resulting C-C-N-O torsion angle is expected to be substantial, likely in the range of 40-60°. This rotation disrupts the π-conjugation between the nitro group and the aromatic ring.
-
Trifluoroethoxy Group Conformation: The C-O-C-C backbone of the trifluoroethoxy group will adopt a staggered conformation. The C(aromatic)-O-CH₂-CF₃ torsion angle will be optimized to position the bulky -CF₃ group away from the benzene ring and the adjacent nitro group.
-
Bond Lengths and Angles: The C-N bond length is expected to be slightly elongated compared to that in nitrobenzene due to the reduced π-overlap.[4] The internal bond angle of the benzene ring at the carbon bearing the nitro group (C-C(NO₂)-C) will likely be larger than 120° to accommodate the substituent.
Visualization of the Molecular Structure
Caption: Molecular graph of this compound.
Supramolecular Assembly and Crystal Packing
In the absence of strong hydrogen bond donors, the crystal packing is governed by weaker intermolecular forces:
-
Weak C-H···O Hydrogen Bonds: The aromatic C-H groups and the methylene C-H groups of the ethyl linker can act as weak hydrogen bond donors, forming interactions with the oxygen atoms of the nitro groups on adjacent molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the powerfully electron-withdrawing nitro and trifluoroethoxy groups. Molecules will likely arrange in an anti-parallel fashion to optimize these dipole-dipole interactions.
-
van der Waals Forces: Non-specific van der Waals forces, particularly between the aromatic rings and the highly electronegative fluorine atoms, will play a crucial role in the overall packing efficiency.
Conclusion
This technical guide has detailed the synthesis and comprehensive structural analysis of this compound. The synthetic protocol via nucleophilic aromatic substitution provides an efficient route to this valuable intermediate. The core of the guide, the structural analysis, reveals that the molecule's conformation is dominated by the steric clash between the ortho-substituents, leading to a significant out-of-plane twisting of the nitro group. The crystal packing is stabilized by a network of weak C-H···O hydrogen bonds and dipole-dipole interactions. This detailed atomic-level understanding is fundamental for professionals in drug discovery and materials science, enabling the rational design of new molecules with tailored properties.
References
reactivity of the nitro group in 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the chemical . This molecule serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the unique electronic interplay between the strongly electron-withdrawing nitro group and the adjacent 2,2,2-trifluoroethoxy substituent.[1] We will explore the foundational electronic effects governing its reactivity, detail the primary transformations of the nitro group—specifically its reduction to an aniline—and discuss its profound influence on nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this fluorinated building block.
Introduction: Electronic Landscape of the Aromatic Core
This compound is a highly functionalized aromatic compound whose reactivity is dominated by the powerful electronic influence of its two substituents. Understanding these effects is critical to predicting and controlling its chemical behavior.
-
The Nitro Group (-NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2][3][4][5] This withdrawal is most pronounced at the ortho and para positions, making the nitro group a meta-director for electrophilic attack.[3][6] Conversely, this electron deficiency is the very feature that activates the ring for nucleophilic aromatic substitution.[7][8]
-
The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This substituent exerts a complex electronic influence. The oxygen atom possesses lone pairs capable of donating into the ring via a positive resonance effect (+M). However, this is overwhelmingly counteracted by the intense -I effect of the terminal trifluoromethyl (-CF₃) group.[9] The fluorine atoms pull electron density through the sigma bonds, making the entire substituent strongly deactivating.[9] The combined presence of the nitro and trifluoroethoxy groups renders the aromatic ring of this compound highly electron-deficient.[9]
The synergy of these two electron-withdrawing groups makes the molecule an important intermediate for synthesizing complex molecules, with the trifluoroethoxy moiety often enhancing properties like lipophilicity and metabolic stability in bioactive compounds.[1][9]
Figure 1: Summary of electronic effects in the title compound.
Reduction of the Nitro Group: Gateway to Anilines
The most synthetically valuable reaction of the nitro group in this context is its reduction to an amine. This transformation yields 2-(2,2,2-trifluoroethoxy)aniline, a crucial precursor for pharmaceuticals, agrochemicals, and dyes.[2][9] The reduction of aromatic nitro compounds is a well-established and fundamental process in organic synthesis.[10][11]
Preferred Methodology: Catalytic Hydrogenation
Catalytic hydrogenation stands as the most efficient, clean, and widely used method for this reduction.[9] It involves treating the substrate with hydrogen gas in the presence of a metal catalyst.
| Catalyst | Typical Solvent(s) | Pressure (atm H₂) | Temperature (°C) | Yield/Purity | Reference |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 1 - 3 | 25 - 70 | High (>95%) | [9] |
| Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid | 1 - 4 | 25 - 80 | High (>95%) | [9][12] |
| Raney Nickel (Ra-Ni) | Ethanol, Methanol | 1 - 5 | 25 - 100 | High, substrate dependent | [9][10] |
Table 1: Common Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds.
For the related isomer, 4-(2,2,2-trifluoroethoxy)nitrobenzene, a highly efficient reduction using 10% Pd/C in ethanol at 70°C yielded the corresponding aniline in 97% yield with 99.9% purity after just one hour, demonstrating the efficacy of this approach.[9]
Causality in Protocol Design
-
Catalyst Choice: Palladium and platinum are noble metals that excel at adsorbing hydrogen and the aromatic ring, facilitating the reduction on the catalyst surface. Pd/C is often preferred for its high activity and selectivity under mild conditions.
-
Solvent Selection: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction. They also help in the protonolysis steps of the reduction mechanism.
-
Temperature and Pressure: The reaction is typically exothermic.[9] While elevated temperature and pressure can increase the reaction rate, mild conditions (room temperature to 70°C, 1-3 atm H₂) are usually sufficient and prevent side reactions, such as the hydrogenation of the aromatic ring.[13][14]
Step-by-Step Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst, typically 5-10 mol% of 10% Palladium on Carbon (Pd/C). Rationale: The inert atmosphere prevents premature reaction of the catalyst with atmospheric oxygen and moisture.
-
Solvent Addition: Add a suitable solvent, such as anhydrous ethanol, to a concentration of approximately 0.1-0.5 M.
-
System Purge: Seal the vessel and purge the system multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure a complete hydrogen atmosphere.
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent (ethanol). Rationale: Celite provides a fine filter bed that prevents catalyst particles from passing through.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethoxy)aniline, which can be further purified by column chromatography or distillation if necessary.
Figure 2: Standard workflow for catalytic hydrogenation.
Role in Nucleophilic Aromatic Substitution (SNAr)
While this compound itself lacks a typical leaving group for SNAr, the ortho-nitro group is a powerful activating substituent for such reactions.[7] If a suitable leaving group (e.g., a halogen) were present at the C4 or C6 position, the ring would be highly susceptible to nucleophilic attack.[9]
The Addition-Elimination Mechanism
SNAr reactions proceed via a two-step addition-elimination mechanism.[8][9]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate-determining step is typically the formation of the Meisenheimer complex.[15] The presence of a strong electron-withdrawing group, like a nitro group, ortho or para to the site of attack is crucial because it delocalizes and stabilizes the negative charge of the intermediate.[8][15]
Figure 3: The SNAr mechanism, showing the stabilizing role of the ortho-nitro group. (Note: Images are placeholders for chemical structures).
The ortho-nitro group in our title compound provides powerful resonance stabilization for a negative charge developed at the C4 or C6 positions. This makes derivatives such as 4-halo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene exceptionally reactive towards nucleophiles like amines, alkoxides, and thiolates.[9][16]
Conclusion
The is a defining feature of its chemistry. Its strong electron-withdrawing nature makes its reduction to an aniline a primary and highly efficient synthetic pathway, best accomplished through catalytic hydrogenation. Furthermore, its position ortho to the trifluoroethoxy group creates a highly electron-deficient aromatic system, making it a powerful activating group for potential SNAr reactions on appropriately substituted analogues. A thorough understanding of these electronic principles allows chemists to strategically employ this molecule as a versatile building block in the synthesis of complex, high-value chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. ia600607.us.archive.org [ia600607.us.archive.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Nitration of (2,2,2-trifluoroethoxy)benzene: Mechanism and Regioselectivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in synthetic chemistry. However, the outcome of this reaction is profoundly influenced by the electronic nature of the substituents already present on the ring. This guide provides an in-depth analysis of the nitration mechanism for (2,2,2-trifluoroethoxy)benzene, a substrate of interest due to the unique properties conferred by the trifluoroethoxy moiety. We will dissect the competing electronic effects of this group—a powerful, electron-withdrawing inductive effect and a resonance-based electron-donating effect—to explain its influence on both reaction rate and regioselectivity. This document serves as a technical resource, elucidating the causality behind the observed chemical behavior and providing a validated experimental framework.
The Foundational Mechanism: Electrophilic Aromatic Substitution
The nitration of an aromatic compound is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process can be universally broken down into three critical stages: the generation of a potent electrophile, the attack by the nucleophilic aromatic ring, and the restoration of aromaticity.
Generation of the Electrophile: The Nitronium Ion
The reaction requires a highly reactive electrophile, as the stable aromatic ring is not susceptible to attack by weaker agents. This electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Nucleophilic Attack and Sigma Complex Formation
The electron-rich π-system of the benzene ring attacks the nitronium ion. This step is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex.
Restoration of Aromaticity
To restore the highly stable aromatic system, a weak base in the mixture (such as HSO₄⁻ or H₂O) abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. The electrons from the C-H bond return to the ring, re-establishing the π-system and yielding the final nitroaromatic product.
The Directing Influence of the (2,2,2-trifluoroethoxy) Group
The substituent already present on the benzene ring governs the regiochemical outcome of the nitration. The (2,2,2-trifluoroethoxy) group, -OCH₂CF₃, exerts two opposing electronic effects on the aromatic ring: a deactivating inductive effect and an ortho-para directing resonance effect.
A Duality of Effects: Inductive vs. Resonance
-
Inductive Effect (-I): The three highly electronegative fluorine atoms on the terminal methyl group create a powerful dipole, strongly withdrawing electron density. This effect is transmitted through the sigma bonds of the ethyl chain to the oxygen atom and, subsequently, from the aromatic ring. This strong electron withdrawal (-I effect) reduces the overall electron density of the benzene ring, making it less nucleophilic.[1]
-
Resonance Effect (+M or +R): The oxygen atom directly attached to the ring possesses lone pairs of electrons. These lone pairs can be delocalized into the aromatic π-system through resonance. This donation of electron density (+M effect) increases the electron density at the ortho and para positions specifically.
Overall Effect on Reactivity: A Deactivating Group
In the case of the -OCH₂CF₃ group, the inductive withdrawal is exceptionally strong due to the -CF₃ moiety and dominates over the resonance donation from the oxygen. Consequently, the net effect is a significant withdrawal of electron density from the aromatic ring. This makes (2,2,2-trifluoroethoxy)benzene less reactive towards electrophilic attack than unsubstituted benzene. Therefore, the (2,2,2-trifluoroethoxy) group is classified as a deactivating group .
Regioselectivity: An Ortho-Para Director
Despite being deactivating, the regioselectivity of the reaction is determined by the stability of the sigma complex intermediate formed during the rate-determining step. The resonance effect, although weaker than the inductive effect in this case, is the deciding factor for the position of attack.
-
Ortho and Para Attack: When the nitronium ion attacks at the ortho or para positions, the positive charge of the resulting sigma complex can be delocalized onto the carbon atom bearing the -OCH₂CF₃ group. A crucial resonance structure can then be drawn where the oxygen atom donates a lone pair to stabilize the adjacent positive charge, forming a C=O double bond and delocalizing the charge onto the oxygen. This additional resonance contributor significantly stabilizes the intermediate.
-
Meta Attack: When attack occurs at the meta position, the positive charge of the sigma complex is distributed to the carbons ortho and para to the point of attack. The positive charge is never located on the carbon atom directly attached to the substituent. As a result, the oxygen's lone pair cannot directly participate in stabilizing the carbocation via resonance.
Because the transition states leading to the ortho and para sigma complexes are stabilized by resonance, they are lower in energy than the transition state for meta attack. This leads to a strong preference for substitution at the ortho and para positions . This behavior is analogous to halobenzenes, which are also deactivating yet ortho-para directing.
Caption: Logical workflow of the nitration of (2,2,2-trifluoroethoxy)benzene.
Quantitative Analysis of Isomer Distribution
The principles of regioselectivity allow for a qualitative prediction of the reaction outcome. Quantitatively, the para isomer is typically favored over the ortho isomer due to steric hindrance. The bulky -OCH₂CF₃ group and the incoming nitrating agent can sterically clash at the adjacent ortho position, making the more accessible para position the preferred site of reaction.
While specific yield data for (2,2,2-trifluoroethoxy)benzene is not widely published, data from the closely analogous nitration of trifluoromethoxybenzene (-OCF₃) provides a strong predictive model. In that reaction, the para isomer is formed as the major product with high selectivity.
| Product Isomer | Predicted Distribution | Rationale |
| Para | Major Product (~80-90%) | Electronic stabilization of the intermediate combined with greater steric accessibility. |
| Ortho | Minor Product (~10-20%) | Electronic stabilization is present, but the position is sterically hindered. |
| Meta | Trace / Not Observed | The intermediate lacks the key resonance stabilization from the oxygen atom. |
Experimental Protocol: Nitration of (2,2,2-trifluoroethoxy)benzene
This protocol describes a standard laboratory procedure for the nitration of (2,2,2-trifluoroethoxy)benzene.
Disclaimer: This procedure involves the use of highly corrosive and strong oxidizing acids. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Reagents and Materials
-
(2,2,2-trifluoroethoxy)benzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry flask submerged in an ice bath, slowly add a calculated volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Caution: This mixing is highly exothermic. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: Charge a round-bottom flask with (2,2,2-trifluoroethoxy)benzene and a solvent such as dichloromethane. Place the flask in an ice bath and begin stirring.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate via a dropping funnel. Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Extract the product into an organic layer (e.g., dichloromethane). Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Caution: CO₂ evolution during neutralization.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Purification: The crude product, consisting mainly of the para and ortho isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the major para-nitro(2,2,2-trifluoroethoxy)benzene isomer.
Conclusion
The nitration of (2,2,2-trifluoroethoxy)benzene is a nuanced example of electrophilic aromatic substitution, governed by the complex electronic character of the substituent. The potent electron-withdrawing inductive effect of the -OCH₂CF₃ group deactivates the ring, necessitating standard nitrating conditions. However, the directing effects are controlled by the resonance donation from the oxygen's lone pairs, which preferentially stabilize the intermediates of ortho and para attack. This leads to a predictable and highly regioselective outcome, favoring the formation of the para-substituted product due to reduced steric hindrance. A thorough understanding of these competing electronic forces is paramount for scientists aiming to design and control synthetic pathways involving functionalized aromatic compounds.
References
An In-depth Technical Guide to the Safe Handling of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Preamble: A Proactive Stance on Chemical Safety
In the landscape of pharmaceutical and agrochemical research, substituted nitroaromatic compounds are invaluable synthetic intermediates.[1][2] 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is one such molecule, offering a unique combination of an electron-withdrawing nitro group, primed for reduction to a versatile amine, and a lipophilic trifluoroethoxy moiety that can enhance metabolic stability in target molecules.[2] However, its structural similarity to nitrobenzene, a well-documented toxicant, necessitates a handling protocol built on a foundation of rigorous safety and informed caution.
This guide moves beyond a simple recitation of standard procedures. It is designed to provide a deep, mechanistic understanding of the potential hazards associated with this compound and its analogues. By understanding the why behind each safety recommendation, researchers can cultivate a culture of intrinsic safety that anticipates and mitigates risk, ensuring both personal safety and the integrity of their research.
Section 1: Compound Identification and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment. While extensive experimental data for this compound is not widely published, we can compile known data and infer properties from closely related structures.
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 87014-28-6 | [3] |
| Molecular Formula | C₈H₆F₃NO₃ | - |
| Molecular Weight | 221.14 g/mol | - |
| Appearance | Likely a liquid or low-melting solid, yellow in color. | Inferred from analogues[4] |
| Boiling Point | ~210 - 211 °C (for Nitrobenzene) | |
| Melting Point | ~5 - 6 °C (for Nitrobenzene) | |
| Solubility | Expected to have low water solubility and be soluble in common organic solvents. | - |
| n-octanol/water Partition Coefficient (log Pow) | 1.86 (for Nitrobenzene); Bioaccumulation is not expected. |
Section 2: Hazard Identification and Comprehensive Risk Assessment
Due to the limited specific toxicological data for this compound, this assessment is conservatively based on the known hazards of nitrobenzene and related fluorinated aromatic compounds. The principle of treating novel compounds with unknown toxicity as highly hazardous is a cornerstone of prudent laboratory practice.[5]
GHS Hazard Classification (Predicted)
The following classification is extrapolated from the established profile of nitrobenzene and related compounds.[6][7][8]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
In-Depth Toxicological Profile
The Primary Hazard: Methemoglobinemia The most significant acute hazard associated with nitrobenzene and its derivatives is methemoglobinemia.[9][10][11] Inhalation, ingestion, or dermal absorption can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of transporting oxygen.[10][11]
-
Mechanism of Action: This impaired oxygen delivery to tissues results in cyanosis (a bluish discoloration of the skin), fatigue, dizziness, headache, and tachycardia.[9][10] In severe cases, exposure can lead to coma, convulsions, and death.[9][12]
-
Delayed Onset: Symptoms may be delayed for 1 to 4 hours post-exposure, which can create a false sense of security.[6][9]
-
Causality for Caution: The trifluoroethoxy group may enhance the lipophilicity of the molecule, potentially increasing the rate and extent of dermal absorption, making skin contact a critical exposure route.
Chronic and Systemic Toxicity Prolonged or repeated exposure to nitroaromatic compounds presents severe health risks.[9]
-
Organ Damage: The primary target organ is the blood.[8] However, animal studies on nitrobenzene also show evidence of damage to the spleen, liver, brain, and testes.[9][13]
-
Carcinogenicity: Nitrobenzene is classified by the IARC as possibly carcinogenic to humans (Group 2B).[9] Therefore, this compound must be handled as a suspected carcinogen.[7]
-
Reproductive Toxicity: Nitrobenzene is a known reproductive toxicant in male animals, causing testicular atrophy and reduced fertility.[9][13] It may damage fertility in humans.[6][8]
Local Hazards: Skin and Eye Irritation Analogous fluorinated and nitrated aromatic compounds are known to cause skin and serious eye irritation.[14][15][16] Direct contact must be avoided through the stringent use of appropriate personal protective equipment.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach combining engineering controls and PPE is mandatory.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[17][18] This is non-negotiable and serves to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[19]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.
| Protection Type | Specification | Rationale & Field Insights |
| Hand Protection | Butyl rubber or Viton™ gloves. Check breakthrough times. | Nitro-compounds and halogenated aromatics can degrade common glove materials. Butyl rubber is recommended for handling nitro-compounds.[14] Nitrile gloves may provide splash protection but are not suitable for prolonged contact.[14] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[8] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face, which is critical when handling toxic or corrosive materials.[5][14] |
| Skin and Body Protection | A flame-retardant laboratory coat worn over long-sleeved clothing and closed-toe shoes. | This minimizes skin exposure from accidental splashes.[14] Contaminated clothing must be removed immediately and decontaminated before reuse.[6] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | Required only when engineering controls are insufficient or during a large spill cleanup. Routine use should not be necessary if work is conducted properly within a fume hood.[14] |
Diagram 1: PPE Selection Workflow
Caption: PPE selection decision tree based on the laboratory task.
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to methodical, validated protocols is essential for mitigating risk.
Protocol: Weighing and Preparing Solutions
-
Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood before introducing the compound. This minimizes movements in and out of the containment area.
-
Weighing: If the compound is a solid, carefully transfer the desired amount to a tared weigh boat. If it is a liquid, use a syringe or pipette. Perform all transfers over a secondary containment tray to catch any spills.
-
Dissolution: Add the compound to the solvent in a beaker or flask. Use a magnetic stirrer for efficient mixing. Do not heat on an open flame; use a heating mantle or water bath if heating is required.[18]
-
Cleanup: Tightly cap the stock container and wipe it down with a damp cloth before removing it from the fume hood. Decontaminate all equipment used. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Hand Hygiene: After removing gloves properly, immediately wash hands with soap and water.[5]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][17]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.[7]
-
Container: Keep the container tightly closed to prevent the release of vapors.[17]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.
Section 5: Emergency Response Protocols
Preparation is the key to effectively managing emergencies.
First-Aid Measures
Immediate and correct action can significantly reduce the severity of an exposure.[20]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and call for immediate medical attention.[21]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[17] Seek immediate medical attention.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do so.[20] Call an ophthalmologist or seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical advice.
-
Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia. Monitor the patient's methemoglobin levels.[11]
Spill Response Protocol
For small laboratory spills (<100 mL):
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call emergency services.
-
Contain: If safe to do so, prevent the spill from spreading by diking with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Absorb: Cover the spill with the inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Diagram 2: Laboratory Spill Response Protocol
Caption: A step-by-step flowchart for responding to a laboratory spill.
Section 6: Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated solvents, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Halogenated Waste: Depending on institutional policy, this compound may need to be disposed of in a "Halogenated Organic Waste" stream due to the fluorine content.[18]
-
Environmental Precaution: Do not let the product enter drains. It is considered harmful to aquatic life with long-lasting effects.[6][8]
-
Compliance: Always follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
- 1. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)- | 87014-28-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. gov.uk [gov.uk]
- 10. epa.gov [epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. dhss.delaware.gov [dhss.delaware.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Solubility of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is an aromatic compound featuring a nitro group and a trifluoroethoxy substituent, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The trifluoroethoxy group can enhance lipophilicity and metabolic stability, crucial attributes in the development of bioactive molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating final products. This guide provides a comprehensive framework for predicting, experimentally determining, and analyzing the solubility of this compound, grounded in established scientific principles and methodologies.
Physicochemical Profile and Solubility Predictions
While specific experimental solubility data for this compound is not extensively published, a robust prediction of its behavior can be derived from its molecular structure. Solubility is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3][4]
-
Molecular Structure Analysis:
-
Benzene Ring: The core aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions but is a weak hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to unsubstituted benzene.
-
Trifluoroethoxy Group (-OCH₂CF₃): This group has a mixed character. The ether oxygen is a hydrogen bond acceptor. The trifluoromethyl (-CF₃) moiety is highly lipophilic and electron-withdrawing, which can influence metabolic stability.[1]
-
-
Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. The ether oxygen can accept hydrogen bonds from the solvent's hydroxyl group, while the polar nitro group contributes to favorable dipole-dipole interactions. However, the nonpolar benzene ring and lipophilic CF₃ group will limit very high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good to high solubility is anticipated. These solvents can engage in strong dipole-dipole interactions with the nitro group without the steric hindrance of hydrogen bonding to a small oxygen atom.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is likely. While the benzene ring and trifluoroethoxy group have lipophilic character, the highly polar nitro group will significantly limit solubility in very nonpolar solvents like hexane.[5] Toluene, with its aromatic ring, may offer slightly better solubility due to π-π stacking interactions.
-
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6][7] This method is widely recognized for its reliability and is referenced in regulatory guidelines such as OECD Test Guideline 105 (for water solubility, though the principles are broadly applicable).[8][9][10]
Principle
The shake-flask method involves adding an excess of the solid solute to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached.[11] At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the saturation solubility.[12] The concentration is then measured using a suitable analytical technique.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[13]
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[11][14]
-
Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14] Allow the mixture to equilibrate for a sufficient period. A typical duration is 24 to 48 hours to ensure equilibrium is fully established.[11][14]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.[6]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturate solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Analytical Quantification by HPLC
HPLC with UV detection is a highly suitable method for quantifying aromatic nitro compounds.[13][15]
-
Column: A reversed-phase C18 column is typically effective.[16]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common choice. The exact ratio should be optimized to achieve good peak shape and retention time.[17]
-
Detection: Aromatic nitro compounds exhibit strong UV absorbance. A detection wavelength of 254 nm is often a good starting point.[16] For improved selectivity, a diode array detector can be used to select the wavelength of maximum absorbance and check for peak purity.[18]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The concentration of the unknown sample can then be determined by interpolation from this curve.
Data Presentation and Workflow Visualization
Data Summary Table
Experimental results should be recorded systematically. The following table provides a template for summarizing the determined solubility data.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 25.0 | ||
| Ethanol | 25.0 | |||
| Polar Aprotic | Acetonitrile | 25.0 | ||
| Acetone | 25.0 | |||
| DMSO | 25.0 | |||
| Nonpolar | Toluene | 25.0 | ||
| Hexane | 25.0 |
Experimental Workflow Diagram
The following diagram, generated using DOT language, illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
Determining the solubility of this compound is a critical step in its application for pharmaceutical and chemical synthesis. While pre-existing data may be sparse, a combination of theoretical prediction based on molecular structure and rigorous experimental determination using the shake-flask method provides a reliable pathway to obtaining this crucial information. The detailed protocol and analytical method described herein offer a robust, self-validating system for researchers to generate accurate and reproducible solubility data, enabling informed decisions in process development, formulation, and synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 3. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Solubility - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
- 14. scielo.br [scielo.br]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 17. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Role of Trifluoroethoxylated Nitroaromatics in Modern Pharmaceutical Development
Abstract
The strategic design of targeted therapeutics is a cornerstone of modern drug development, aiming to maximize efficacy while minimizing off-target toxicity. Trifluoroethoxylated nitroaromatics have emerged as a highly promising class of compounds, particularly in the development of hypoxia-activated prodrugs (HAPs). This guide elucidates the foundational principles, strategic applications, and detailed experimental protocols for leveraging this unique chemical scaffold. We will explore the synergistic interplay between the bioreductive nitroaromatic core, which acts as a trigger in low-oxygen environments, and the trifluoroethoxy moiety, which enhances crucial physicochemical properties such as stability and bioavailability. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of these molecules for targeted therapies, primarily in oncology.
Section 1: Foundational Principles & Strategic Rationale
The Nitroaromatic Core: A Bioreductive Trigger
Nitroaromatic compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The nitro group is a powerful electron-withdrawing substituent, a property that is central to its biological function in pharmaceuticals.[1] In well-oxygenated (normoxic) tissues, the nitro group is relatively inert. However, in hypoxic environments—a hallmark of solid tumors and the habitat of many pathogenic microbes—the nitro group can undergo enzymatic reduction.[2][3][4]
This bioreduction is typically a multi-step process catalyzed by endogenous nitroreductase enzymes. The one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that prevents further reduction and generates reactive oxygen species (ROS).[1][2] In hypoxic conditions, however, this re-oxidation is inhibited, allowing for further reduction to cytotoxic species such as nitroso and hydroxylamine derivatives.[5][6] This oxygen-dependent activation mechanism makes the nitroaromatic scaffold an ideal "switch" for designing prodrugs that are selectively activated in diseased, low-oxygen tissues.[5]
Caption: Bioreductive activation of a nitroaromatic compound.
The Trifluoroethoxy Moiety: A Physicochemical Enhancer
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[7][8] While the trifluoromethyl (-CF3) group is common, the trifluoroethoxy group (-OCH2CF3) offers a distinct set of advantages.[7]
The trifluoroethoxy group significantly increases a molecule's lipophilicity.[9] This enhancement can improve its ability to cross cell membranes, potentially leading to better bioavailability and improved penetration into solid tumors. Furthermore, the carbon-fluorine bond is exceptionally strong, which imparts greater metabolic and chemical stability to the molecule, potentially increasing its half-life and robustness during synthesis and storage.[9] In some synthetic contexts, the 2,2,2-trifluoroethoxy group has also been employed as a hydrolytically stable alternative to chloride leaving groups in nucleophilic aromatic substitution (SNAr) reactions, simplifying the storage and handling of reactive intermediates.[10]
Section 2: Application in Hypoxia-Activated Prodrugs for Oncology
The primary pharmaceutical application of trifluoroethoxylated nitroaromatics is in the development of Hypoxia-Activated Prodrugs (HAPs) for cancer therapy.[4][6] Solid tumors often outgrow their blood supply, resulting in regions of severe hypoxia.[2][11] These hypoxic cells are notoriously resistant to conventional radiation and chemotherapy and are associated with a more aggressive disease phenotype. HAPs are designed to specifically target and eliminate this resistant cell population.[3][12]
The general mechanism involves a trifluoroethoxylated nitroaromatic compound linked to a cytotoxic "effector" or "payload." The entire molecule remains largely inactive in the bloodstream and healthy tissues. Upon diffusing into a hypoxic tumor, endogenous nitroreductases reduce the nitro group, triggering a cascade that releases the active cytotoxic agent. This targeted release mechanism has the potential to create a high concentration of the active drug directly within the tumor, sparing healthy tissue and significantly improving the therapeutic index.[13][14]
Caption: General workflow of a Hypoxia-Activated Prodrug (HAP).
Section 3: Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of a model trifluoroethoxylated nitroaromatic compound.
Protocol 1: Synthesis of 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene
This protocol describes a standard Williamson ether synthesis to create a basic scaffold.
Materials:
-
4-Nitrophenol
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-nitro-4-(2,2,2-trifluoroethoxy)benzene.
-
Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol 2: In Vitro Evaluation of Hypoxic Selectivity
This protocol details a cell-based assay to quantify the selective cytotoxicity of a test compound under hypoxic versus normoxic conditions.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a trifluoroethoxylated nitroaromatic compound on a cancer cell line under standard (normoxic) and low-oxygen (hypoxic) conditions and to calculate the Hypoxic Cytotoxicity Ratio (HCR).
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Test compound, dissolved in DMSO to create a 10 mM stock solution
-
96-well clear-bottom, black-walled cell culture plates
-
Hypoxic chamber or incubator (capable of maintaining 1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT reagent)
-
Multimode plate reader (for luminescence or absorbance)
Experimental Workflow:
Caption: Workflow for assessing hypoxic selectivity in vitro.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into two identical 96-well plates at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium). Include wells for "no cells" (background) and "cells with vehicle" (negative control).
-
Adhesion: Incubate the plates for 24 hours in a standard incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A common range is from 100 µM down to 0.01 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
-
Incubation:
-
Normoxic Plate: Place one plate back into the standard incubator (21% O₂).
-
Hypoxic Plate: Place the second plate into a pre-equilibrated hypoxic chamber (1% O₂).
-
Incubate both plates for 72 hours.
-
-
Viability Assessment:
-
Remove plates from their respective incubators. Allow the hypoxic plate to equilibrate to room temperature for 30 minutes.
-
Following the manufacturer's instructions for the chosen viability assay (e.g., for CellTiter-Glo®, add reagent, incubate, and read luminescence), measure the signal from each well.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability versus the log of the compound concentration for both normoxic and hypoxic conditions.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value for each condition.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) using the formula: HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)
-
Data Interpretation:
A compound with desirable properties will show a significantly lower IC₅₀ under hypoxic conditions compared to normoxic conditions, resulting in an HCR > 1. A higher HCR indicates greater selectivity for hypoxic cells.
| Compound | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Model Compound A | 85.2 | 2.5 | 34.1 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.7 |
This table presents hypothetical data for illustrative purposes. A high HCR for "Model Compound A" suggests it is a promising HAP candidate, whereas a standard chemotherapeutic like Doxorubicin shows no selectivity for hypoxic cells.
References
- 1. scielo.br [scielo.br]
- 2. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [ouci.dntb.gov.ua]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene to 2-(2,2,2-trifluoroethoxy)aniline
Introduction: The Significance of 2-(2,2,2-trifluoroethoxy)aniline in Modern Chemistry
The transformation of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene to its corresponding aniline is a critical step in the synthesis of a multitude of high-value molecules. The resulting product, 2-(2,2,2-trifluoroethoxy)aniline, is a key building block in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the final active ingredient, making this aniline derivative a sought-after intermediate in drug discovery and development.
This document provides detailed application notes and validated protocols for the efficient and selective reduction of this compound. We will explore three robust and widely applicable methods: Catalytic Hydrogenation, Metal-Mediated Reduction, and Transfer Hydrogenation. Each section will delve into the mechanistic underpinnings of the chosen methodology, providing not just a series of steps, but a comprehensive guide for researchers, scientists, and drug development professionals to confidently execute and adapt these protocols.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a cornerstone of nitro group reduction, prized for its high efficiency and clean reaction profiles.[2][3] Palladium on carbon (Pd/C) is a preferred catalyst for this transformation due to its excellent activity and selectivity.[2][4][5] The reaction proceeds via the adsorption of the nitroarene and molecular hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group to the amine.[6]
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalyst and hydrogen gas.
-
Catalyst Loading: A catalytic amount of 5-10 mol% of 10% Pd/C is typically sufficient to achieve a reasonable reaction rate without excessive cost.
-
Hydrogen Pressure: While atmospheric pressure can be used, a slightly elevated pressure (50-60 psi) often accelerates the reaction rate.
-
Temperature: The reaction is typically conducted at room temperature, highlighting the mildness of this method.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filtration aid
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 eq).
-
Add ethanol (10-20 mL per gram of substrate).
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric.
-
Seal the vessel and purge the system with an inert gas (3-5 times) to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,2,2-trifluoroethoxy)aniline.
-
The product can be purified further by column chromatography or distillation if necessary.
Quantitative Data Summary: Catalytic Hydrogenation
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5-10 mol% |
| Solvent | Ethanol |
| H₂ Pressure | 50 psi |
| Temperature | 25 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
Experimental Workflow: Catalytic Hydrogenation
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Introduction: The Significance of 2-(2,2,2-trifluoroethoxy)aniline in Medicinal Chemistry and Materials Science
The reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for a vast array of functional molecules. 2-(2,2,2-trifluoroethoxy)aniline, the product of the catalytic hydrogenation of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, is a particularly valuable intermediate.[1] The incorporation of the trifluoroethoxy group can enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules, making this aniline a sought-after component in the development of novel pharmaceuticals and agrochemicals.[2] Furthermore, its unique electronic properties make it a valuable monomer in the synthesis of advanced polymers and specialty coatings with enhanced thermal and chemical resistance.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound. It outlines the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and emphasizes the critical safety considerations inherent to this process.
Reaction Mechanism and Rationale for Experimental Choices
The catalytic hydrogenation of a nitroaromatic compound over a palladium on carbon (Pd/C) catalyst is a heterogeneous catalytic process. The reaction proceeds through a series of intermediates, initiated by the adsorption of molecular hydrogen onto the palladium surface, where it dissociates into reactive atomic hydrogen. The nitro group of the substrate is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to ultimately yield the corresponding aniline.[3]
The choice of palladium on carbon as the catalyst is predicated on its high catalytic activity, selectivity, and ease of removal from the reaction mixture through simple filtration.[3] Protic solvents, such as ethanol or methanol, are typically employed as they effectively solubilize the reactants and are believed to facilitate the proton transfer steps in the reduction mechanism.
dot
Caption: Generalized mechanism for the reduction of the nitro group.
Detailed Experimental Protocols
This section provides two detailed protocols for the catalytic hydrogenation of this compound. Protocol 1 utilizes hydrogen gas at atmospheric pressure, suitable for standard laboratory setups. Protocol 2 describes a procedure using a high-pressure hydrogenation apparatus for potentially faster reaction times.
Protocol 1: Atmospheric Pressure Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (absolute)
-
Hydrogen gas (balloon)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Septa
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Inerting: Cap the flask with septa and a gas inlet adapter. Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (50% wet, e.g., 0.25 g, 5 wt% of the substrate).
-
Solvent Addition: Add absolute ethanol (e.g., 100 mL) via cannula or syringe.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Leave the final backfill connected to the hydrogen balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen into a fume hood and purge the flask with nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as the catalyst can be pyrophoric. Wash the filter cake with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethoxy)aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
dot
Caption: Experimental workflow for atmospheric pressure hydrogenation.
Protocol 2: High-Pressure Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol
-
Hydrogen gas (cylinder)
-
Nitrogen gas
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Magnetic or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Reactor Charging: In the vessel of a high-pressure reactor, combine this compound (e.g., 10.0 g, 1 equivalent), 10% Pd/C (50% wet, e.g., 0.5 g, 5 wt%), and methanol (e.g., 150 mL).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor with nitrogen gas three times to remove air, then vent to near atmospheric pressure.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).
-
Reaction: Begin stirring and heat the reaction mixture to a set temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
Shutdown: Stop the stirring and heating, and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen gas three times.
-
Work-up and Purification: Open the reactor and filter the contents to remove the catalyst, following the same precautions as in Protocol 1. Concentrate the filtrate and purify the product as described previously.
Quantitative Data Summary
| Parameter | Starting Material: this compound | Product: 2-(2,2,2-trifluoroethoxy)aniline |
| Molecular Formula | C₈H₆F₃NO₃ | C₈H₈F₃NO |
| Molecular Weight | 237.13 g/mol | 191.15 g/mol [1] |
| Appearance | Not specified | White to light yellow powder/crystal[1] |
| Melting Point | Not specified | 49-53 °C[1] |
| Boiling Point | Not specified | 214.9 °C at 760 mmHg[4] |
Note: The expected yield for this reaction is typically high, often exceeding 90%, but will depend on the specific reaction conditions and purification efficiency.
Safety and Handling
General Precautions:
-
This reaction should be performed in a well-ventilated fume hood at all times.[5]
-
Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn.[5]
Reagent-Specific Hazards:
-
This compound: Handle with care as nitroaromatic compounds are potentially toxic and can be absorbed through the skin.[6][7][8][9][10]
-
Palladium on Carbon (Pd/C): The catalyst, especially after use, is pyrophoric and can ignite in the presence of air and solvents.[3] Never allow the used catalyst to dry on the filter paper. Quench the wet catalyst with water immediately after filtration and store it in a designated, sealed waste container.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[3] Ensure all connections are secure and there are no leaks. Use in a well-ventilated area away from ignition sources.
Reaction-Specific Hazards:
-
Exothermicity: The reduction of nitro groups is an exothermic reaction. For larger-scale reactions, be prepared to cool the reaction vessel to control the temperature.
-
Pressure: When using a high-pressure reactor, ensure it is properly maintained and operated within its pressure and temperature limits. Always follow the manufacturer's operating procedures.
Conclusion
The catalytic hydrogenation of this compound to 2-(2,2,2-trifluoroethoxy)aniline is a robust and efficient transformation. The use of 10% palladium on carbon in a protic solvent like ethanol or methanol provides a reliable method for this conversion. Adherence to strict safety protocols, particularly concerning the handling of the pyrophoric catalyst and flammable hydrogen gas, is paramount for the successful and safe execution of this valuable synthetic procedure. The protocols and data presented herein provide a solid foundation for researchers to produce this important intermediate for applications in drug discovery and materials science.
References
- 1. lookchem.com [lookchem.com]
- 2. cdc.gov [cdc.gov]
- 3. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 5. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes: 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene as a Key Precursor for Advanced Agrochemicals
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and process development professionals on the utilization of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene as a pivotal intermediate in the synthesis of next-generation agrochemicals. We delve into the compound's properties, its critical transformation into the versatile building block 2-(2,2,2-trifluoroethoxy)aniline, and provide detailed, field-proven protocols for its application. The narrative emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Importance of Fluorinated Intermediates
The relentless demand for more effective, selective, and environmentally benign crop protection agents has driven significant innovation in synthetic chemistry. Fluorinated compounds, in particular, have become indispensable in modern agrochemical design. The incorporation of fluorine-containing moieties, such as the 2,2,2-trifluoroethoxy group, can profoundly and beneficially alter a molecule's physicochemical and biological properties.[1][2][3]
This compound (Figure 1) is an exemplary precursor that embodies this principle. It serves as a gateway to a diverse range of complex molecules, primarily through the strategic reduction of its nitro group.[4]
-
The Trifluoroethoxy Moiety (-OCH₂CF₃): This group is a bioisostere for other functionalities and is known to enhance lipophilicity, which can improve a molecule's ability to penetrate biological membranes of target weeds or pests.[1][2] Furthermore, it can increase metabolic stability by blocking sites susceptible to oxidative degradation, prolonging the active life of the agrochemical in the field.[4][5]
-
The Nitro Moiety (-NO₂): The nitro group is a highly versatile synthetic handle. Its primary role in this context is as a masked amine. Through well-established reduction methodologies, it is converted into a primary aniline, opening up a vast landscape of subsequent chemical transformations essential for building the final active ingredient.[4]
This guide will focus on the principal synthetic application of this precursor: its conversion to 2-(2,2,2-trifluoroethoxy)aniline and the subsequent use of this aniline in constructing herbicidal scaffolds.
Compound Properties and Safe Handling
Prior to any experimental work, a thorough understanding of the precursor's properties and safety requirements is mandatory.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 87014-28-6 | [6][7][8] |
| Molecular Formula | C₈H₆F₃NO₃ | [6][7] |
| Molecular Weight | 221.13 g/mol | [7] |
| Appearance | Typically a solid or oil | - |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |
Safety & Handling Protocol
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not be universally available, its handling should be guided by the protocols for closely related nitroaromatic and fluorinated compounds.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Toxicological Hazards: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin and may cause damage to organs through prolonged exposure.[11][13] Handle with extreme care.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Core Application: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
The cornerstone of this precursor's utility is its efficient reduction to 2-(2,2,2-trifluoroethoxy)aniline. This transformation is the most common and critical first step in any multi-step synthesis of a target agrochemical.
Mechanistic Rationale & Method Selection
The reduction of an aromatic nitro group to an aniline can be achieved via several methods. Catalytic hydrogenation is often the preferred industrial method due to its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.
-
Causality of Catalyst Choice: Noble metal catalysts like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) on a high-surface-area support (typically activated carbon) are highly effective.[14][15] Palladium on Carbon (Pd/C) is a robust and widely used catalyst for this transformation. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen gas, lowering the activation energy for the multi-step reduction process. The reaction proceeds through nitroso and hydroxylamine intermediates before reaching the final aniline product.
Synthetic Workflow
The overall process is a straightforward, high-yielding reduction, as depicted in the workflow diagram below.
Caption: Workflow for the conversion of the precursor to the key aniline intermediate.
Detailed Protocol: Catalytic Hydrogenation
This protocol describes a standard laboratory-scale procedure for the reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), hydrogenation grade
-
Hydrogen (H₂) gas
-
Celite™ or another filtration aid
Equipment:
-
Parr hydrogenator or a flask system with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (e.g., 10.0 g, 45.2 mmol).
-
Solvent Addition: Add the solvent (e.g., 100 mL of Methanol). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., ~0.5 g). Causality Note: The catalyst is often added last and carefully to prevent ignition of the solvent, as dry Pd/C can be pyrophoric.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen or argon, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere has been replaced.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and begin vigorous stirring. Causality Note: Efficient stirring is crucial to ensure good contact between the substrate, solvent, catalyst, and hydrogen gas for the reaction to proceed efficiently.
-
Reaction Monitoring: The reaction is exothermic and progress can be monitored by the uptake of hydrogen. For definitive monitoring, the reaction can be stopped, vented, and a sample analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up & Purification:
-
Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Prepare a small pad of Celite™ in a Büchner funnel. Wet the pad with the reaction solvent.
-
Carefully filter the reaction mixture through the Celite™ pad to remove the palladium catalyst. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry completely as it can be flammable in air. Keep it wet with solvent until it can be disposed of properly.
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The resulting crude oil or solid is typically 2-(2,2,2-trifluoroethoxy)aniline of high purity. Further purification by column chromatography or distillation can be performed if necessary.
Application Case Study: Synthesis of a PPO-Inhibiting Herbicide Scaffold
2-(2,2,2-Trifluoroethoxy)aniline is an excellent precursor for herbicides that act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[3] The following workflow and protocol outline a representative synthesis of a phenylpyrazole-based herbicide scaffold, a class known for PPO inhibition.[16]
Synthetic Pathway
Caption: Pathway to a phenylpyrazole herbicide scaffold from the aniline intermediate.
Protocol: Knorr Pyrazole Synthesis
This protocol describes the cyclocondensation reaction to form the core pyrazole ring. (Note: The synthesis of the prerequisite phenylhydrazine from the aniline is a standard two-step process involving diazotization followed by reduction, which is not detailed here).
Materials:
-
[2-(2,2,2-Trifluoroethoxy)phenyl]hydrazine (1.0 eq)
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.1 eq)
-
Ethanol or Acetic Acid
-
Sodium Acetate (optional, as base)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate with heating
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve [2-(2,2,2-trifluoroethoxy)phenyl]hydrazine (e.g., 5.0 g, 22.7 mmol) in ethanol (50 mL).
-
Reagent Addition: Add the substituted 1,3-dicarbonyl compound, ethyl 2-chloro-4,4,4-trifluoroacetoacetate (e.g., 5.4 g, 25.0 mmol), to the solution. If required, a mild base like sodium acetate can be added.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Causality Note: The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization/dehydration to form the stable aromatic pyrazole ring.
-
Monitoring: Track the disappearance of the starting materials via TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the final phenylpyrazole compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Nitro Reduction | Catalyst poisoning (e.g., by sulfur compounds). Insufficient hydrogen pressure or poor stirring. Deactivated catalyst. | Use a fresh batch of high-purity starting material. Ensure vigorous stirring and adequate H₂ pressure. Use a fresh batch of catalyst or increase catalyst loading. |
| Formation of Side Products (e.g., Azo compounds) | Use of certain reducing agents (e.g., some metal hydrides). Reaction conditions not optimized. | Catalytic hydrogenation is generally very selective for the aniline. If using chemical reduction, carefully control temperature and stoichiometry. |
| Low Yield in Pyrazole Synthesis | Incorrect stoichiometry. Insufficient reaction time or temperature. Side reactions of the diketone. | Verify the purity and molar equivalents of reactants. Increase reaction time or switch to a higher-boiling solvent (e.g., acetic acid). Purify the diketone starting material. |
Conclusion
This compound is a high-value precursor for the agrochemical industry. Its utility stems from the strategic placement of a reducible nitro group and a beneficial trifluoroethoxy moiety. The straightforward and high-yielding conversion to 2-(2,2,2-trifluoroethoxy)aniline provides a robust platform for the synthesis of a wide array of sophisticated active ingredients, particularly modern herbicides. The protocols and insights provided herein serve as a reliable guide for leveraging this important intermediate in research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound 98% - CAS:87014-28-6 - 如吉生物科技 [shruji.com]
- 8. Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)- | 87014-28-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. carlroth.com [carlroth.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in the Synthesis of Advanced Fluorinated Polyanilines
Application Note & Protocols
Introduction: In the landscape of advanced polymer synthesis, fluorinated polymers represent a class of materials with exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. This guide delves into the critical role of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene as a precursor in the synthesis of novel fluorinated polyanilines. While not a direct monomer, its strategic importance lies in its conversion to 2-(2,2,2-trifluoroethoxy)aniline, the actual polymerizable unit. This two-step synthesis strategy is a cornerstone for introducing the trifluoroethoxy moiety onto a polyaniline backbone, thereby tuning the final polymer's properties for specialized applications in electronics, sensors, and coatings. This document provides a comprehensive overview, detailed experimental protocols, and the scientific rationale for researchers, scientists, and professionals in drug development and materials science.
Scientific Rationale and Application Significance
The introduction of fluorine-containing substituents into polymer backbones is a well-established strategy to enhance material properties. The trifluoroethoxy group (-OCH₂CF₃) in 2-(2,2,2-trifluoroethoxy)aniline imparts several desirable characteristics to the resulting polyaniline:
-
Enhanced Solubility: The fluorinated group can improve the solubility of the polymer in common organic solvents, facilitating processing and film formation.[1]
-
Modified Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic structure of the polyaniline, affecting its conductivity and redox potentials.
-
Improved Thermal and Chemical Stability: The high bond energy of C-F bonds contributes to the overall stability of the polymer, making it suitable for applications in harsh environments.
The synthesis begins with the selective reduction of the nitro group in this compound. This transformation is a fundamental step in aromatic chemistry, and various methods can be employed.[2] Subsequently, the resulting 2-(2,2,2-trifluoroethoxy)aniline monomer undergoes oxidative polymerization to yield the final poly(2-(2,2,2-trifluoroethoxy)aniline). Oxidative polymerization is a common and effective method for synthesizing polyanilines and their derivatives.[3][4][5]
Experimental Workflow Overview
The synthesis of poly(2-(2,2,2-trifluoroethoxy)aniline) from this compound is a two-stage process. The first stage involves the reduction of the nitro group to an amine, followed by the oxidative polymerization of the resulting aniline derivative.
Caption: Overall experimental workflow.
Protocols
Part 1: Synthesis of 2-(2,2,2-trifluoroethoxy)aniline from this compound
Principle: This protocol details the reduction of an aromatic nitro compound to its corresponding aniline using tin metal in the presence of hydrochloric acid. This is a classic and robust method for this type of transformation.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| This compound | 87014-28-6 | 221.13 | 10.0 g (45.2 mmol) |
| Granulated Tin (Sn) | 7440-31-5 | 118.71 | 26.8 g (226 mmol) |
| Concentrated Hydrochloric Acid (HCl, ~37%) | 7647-01-0 | 36.46 | ~75 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~40 g |
| Diethyl Ether (or Ethyl Acetate) | 60-29-7 | 74.12 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Ice bath
Procedure:
-
Reaction Setup: In the 500 mL round-bottom flask, combine this compound (10.0 g, 45.2 mmol) and granulated tin (26.8 g, 226 mmol).
-
Acid Addition: Carefully add 75 mL of concentrated hydrochloric acid to the flask. Caution: This reaction is exothermic. It is advisable to have an ice bath on standby to control the reaction temperature if necessary.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux with vigorous stirring. Continue refluxing for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting nitro compound is consumed.
-
Basification: After the reaction is complete, allow the mixture to cool to room temperature. Cool the flask further in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (~40 g in 100 mL of water) to the reaction mixture until it is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction: Transfer the basic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 2-(2,2,2-trifluoroethoxy)aniline.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Part 2: Oxidative Polymerization of 2-(2,2,2-trifluoroethoxy)aniline
Principle: This protocol describes the chemical oxidative polymerization of the synthesized 2-(2,2,2-trifluoroethoxy)aniline using ammonium persulfate (APS) as an oxidant in an acidic medium. This method typically yields polyaniline in its conductive emeraldine salt form.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 2-(2,2,2-trifluoroethoxy)aniline | 57946-60-8 | 191.15 | 5.0 g (26.1 mmol) |
| Ammonium Persulfate (APS) | 7727-54-0 | 228.20 | 6.0 g (26.3 mmol) |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 200 mL |
| Acetone | 67-64-1 | 58.08 | As needed |
| Methanol | 67-56-1 | 32.04 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Equipment:
-
500 mL Beaker
-
Magnetic stir plate and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Monomer Solution: Dissolve 2-(2,2,2-trifluoroethoxy)aniline (5.0 g, 26.1 mmol) in 100 mL of 1 M HCl in the 500 mL beaker. Stir the solution until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (6.0 g, 26.3 mmol) in 100 mL of 1 M HCl. Cool this solution in the ice bath.
-
Polymerization: While maintaining the temperature of the monomer solution at 0-5 °C and with vigorous stirring, add the cold APS solution dropwise using the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 4-6 hours. A dark green precipitate of poly(2-(2,2,2-trifluoroethoxy)aniline) will form.
-
Isolation and Washing: Collect the polymer precipitate by vacuum filtration using a Büchner funnel. Wash the polymer sequentially with copious amounts of 1 M HCl, deionized water, methanol, and finally acetone to remove unreacted monomer, oligomers, and excess oxidant.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Characterization and Expected Results
The synthesized monomer and polymer should be characterized to confirm their structure and properties.
2-(2,2,2-trifluoroethoxy)aniline:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups (N-H, C-F, aromatic C-H).
-
Mass Spectrometry: To determine the molecular weight.
Poly(2-(2,2,2-trifluoroethoxy)aniline):
-
FTIR Spectroscopy: To confirm the formation of the polymer and identify characteristic benzenoid and quinoid stretching vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions, which are indicative of the polymer's oxidation state and conjugation length.
-
Solubility Tests: To assess the processability of the polymer in various organic solvents.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film.
Expected Polymer Properties:
| Property | Expected Outcome |
| Appearance | Dark green or black powder |
| Solubility | Expected to be soluble in solvents like NMP, DMF, and DMSO. |
| Conductivity | In the semiconductor range, tunable by doping. |
| Thermal Stability | Enhanced stability compared to unsubstituted polyaniline. |
Mechanism of Oxidative Polymerization
The oxidative polymerization of aniline derivatives is a complex process involving the formation of radical cations.
Caption: Simplified mechanism of oxidative polymerization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a vital starting material for the synthesis of poly(2-(2,2,2-trifluoroethoxy)aniline), a promising fluorinated conducting polymer. The two-step synthetic route, involving reduction followed by oxidative polymerization, provides a versatile platform for creating advanced materials with tailored properties for a range of high-performance applications. The protocols provided herein offer a robust and reproducible methodology for researchers to explore the potential of this and other novel fluorinated polyanilines.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Abstract
This document provides a comprehensive technical guide for the synthesis of novel heterocyclic compounds, utilizing 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene as a versatile starting material. The strategic incorporation of the trifluoroethoxy group offers a valuable tool for modulating the physicochemical properties of target molecules, a critical aspect in modern drug discovery.[1][2] This guide details the foundational reduction of the nitroarene to the corresponding aniline, followed by its application in the synthesis of medicinally relevant benzimidazole and quinoxaline scaffolds. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals.[3][4] Their structural diversity and ability to interact with biological targets make them privileged scaffolds in medicinal chemistry.[5] The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, can significantly enhance the pharmacological profile of a molecule.[2] Key advantages include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, often leading to an extended in vivo half-life.[2]
-
Enhanced Lipophilicity: The trifluoroethoxy moiety increases the lipophilicity of a compound, which can improve its ability to cross cellular membranes.[1][2]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoroethoxy group can influence the acidity or basicity of nearby functional groups, impacting drug-receptor interactions.
-
Conformational Control: The steric bulk of the trifluoroethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
This compound is a readily available starting material that serves as an excellent entry point for the synthesis of a diverse range of fluorinated heterocyclic compounds.[1][6] The nitro group provides a synthetic handle for the introduction of an amino functionality, which is a cornerstone for the construction of numerous nitrogen-containing heterocycles.[7][8]
Foundational Synthesis: Reduction of this compound
The critical first step in utilizing this compound is the reduction of the nitro group to form 2-(2,2,2-trifluoroethoxy)aniline. This transformation is fundamental to accessing the primary amine functionality required for subsequent cyclization reactions.[7][9][10]
Rationale for Method Selection
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes.[11] It offers several advantages over other reduction methods, such as metal/acid combinations (e.g., Sn/HCl, Fe/HCl), which can be harsh and generate significant waste.[11] Palladium on carbon (Pd/C) is a robust and versatile catalyst for this transformation, known for its high activity and selectivity.[11][12] The use of hydrogen gas as the reductant results in water as the only byproduct, making it an environmentally benign process.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Protocol: Synthesis of 2-(2,2,2-trifluoroethoxy)aniline
Materials:
-
This compound
-
Ethanol (anhydrous)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethoxy)aniline. The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.
Expected Outcome: This protocol typically affords 2-(2,2,2-trifluoroethoxy)aniline in high yield (>90%) as a solid with a melting point between 49-53 °C.[10]
Synthesis of Novel Heterocyclic Scaffolds
The resulting 2-(2,2,2-trifluoroethoxy)aniline is a versatile intermediate for the synthesis of various heterocyclic compounds.[9][10][13] This section details the synthesis of two medicinally important classes: benzimidazoles and quinoxalines.
Synthesis of Novel Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[14][15] The synthesis of benzimidazoles from o-phenylenediamines and aldehydes is a well-established and efficient method.[16][17]
The condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent is a common and effective route to 2-substituted benzimidazoles.[16] This method is often preferred for its operational simplicity and the wide availability of aldehyde building blocks, allowing for the generation of a diverse library of compounds.
Caption: General workflow for the synthesis of 2-substituted-4-(2,2,2-trifluoroethoxy)benzimidazoles.
Materials:
-
2-(2,2,2-trifluoroethoxy)aniline
-
Benzaldehyde
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2,2,2-trifluoroethoxy)aniline (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome: This protocol is expected to yield the desired 2-phenyl-4-(2,2,2-trifluoroethoxy)-1H-benzimidazole as a solid. The yield and melting point will vary depending on the specific aldehyde used.
Synthesis of Novel Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[18][19] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[20][21]
The condensation of o-phenylenediamines with α-dicarbonyl compounds is the most direct and widely used method for the synthesis of quinoxalines.[21] This reaction is typically high-yielding and proceeds under mild conditions. The use of a catalytic amount of acid, such as acetic acid, can facilitate the reaction.
Caption: General workflow for the synthesis of substituted 5-(2,2,2-trifluoroethoxy)quinoxalines.
Materials:
-
2-(2,2,2-trifluoroethoxy)aniline
-
Benzil
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2,2,2-trifluoroethoxy)aniline (1.0 eq) and benzil (1.0 eq) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from ethanol.
Expected Outcome: This protocol is expected to afford 2,3-diphenyl-5-(2,2,2-trifluoroethoxy)quinoxaline as a crystalline solid in good to excellent yield.
Data Summary
| Compound | Starting Material | Reagent | Synthetic Method | Typical Yield | Melting Point (°C) |
| 2-(2,2,2-trifluoroethoxy)aniline | This compound | H₂, 10% Pd/C | Catalytic Hydrogenation | >90% | 49-53[10] |
| 2-Phenyl-4-(2,2,2-trifluoroethoxy)-1H-benzimidazole | 2-(2,2,2-trifluoroethoxy)aniline | Benzaldehyde | Condensation | Variable | Variable |
| 2,3-Diphenyl-5-(2,2,2-trifluoroethoxy)quinoxaline | 2-(2,2,2-trifluoroethoxy)aniline | Benzil | Condensation | Good to Excellent | Variable |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel fluorinated heterocyclic compounds. The straightforward reduction to 2-(2,2,2-trifluoroethoxy)aniline provides a key intermediate that can be readily transformed into medicinally relevant scaffolds such as benzimidazoles and quinoxalines. The protocols detailed in this guide are robust and can be adapted for the synthesis of diverse libraries of compounds for screening in drug discovery and agrochemical research programs. The strategic incorporation of the trifluoroethoxy group offers a powerful approach to fine-tune the properties of bioactive molecules, ultimately contributing to the development of new and improved therapeutic agents and crop protection solutions.
References
- 1. This compound [myskinrecipes.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. ijirset.com [ijirset.com]
- 4. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. 2-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 10. 2-(2,2,2-Trifluoroethoxy)aniline|lookchem [lookchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole synthesis [organic-chemistry.org]
- 17. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ripublication.com [ripublication.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Use of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of Fluorine in Modern Dye Chemistry
The landscape of high-performance dyes is increasingly dominated by molecules engineered for specific, demanding applications. The strategic incorporation of fluorine atoms or fluorinated moieties into dye structures has emerged as a powerful tool to modulate their electronic, spectroscopic, and physical properties.[1] The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of strong electron-withdrawing effects and enhanced lipophilicity, making it a valuable substituent in the design of novel colorants.
This guide provides a comprehensive overview of the application of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene as a precursor in the synthesis of advanced azo dyes. We will delve into the synthetic pathway, providing detailed protocols for the key transformations, and discuss the anticipated impact of the trifluoroethoxy group on the final dye's characteristics. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
The Synthetic Pathway: A Two-Step Approach to Novel Azo Dyes
The synthesis of azo dyes from this compound is a well-established, two-step process. The initial, and most critical, step is the reduction of the nitro group to a primary amine, yielding the key intermediate: 2-(2,2,2-trifluoroethoxy)aniline. This aniline is then subjected to diazotization, followed by an azo coupling reaction with a suitable aromatic partner to generate the final dye molecule.
Caption: Overall workflow for the synthesis of azo dyes from this compound.
Part 1: Synthesis of the Key Intermediate: 2-(2,2,2-Trifluoroethoxy)aniline
The conversion of the nitro group to an amine is a fundamental transformation in aromatic chemistry.[2] For this compound, several reliable methods can be employed. We present two robust protocols: catalytic hydrogenation for a cleaner, albeit more equipment-intensive, approach, and a classical chemical reduction using stannous chloride.
Protocol 1A: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes, often providing high yields of the corresponding anilines with minimal side products.[3][4] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[4]
Methodology:
-
Reactor Setup: In a high-pressure hydrogenation vessel, combine this compound (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 5-10% (w/w) of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethoxy)aniline. The product can be further purified by distillation or recrystallization if necessary.
Causality and Insights:
-
Catalyst Choice: Palladium is highly effective in cleaving the N-O bonds in the nitro group while preserving the aromatic ring and the trifluoroethoxy group.
-
Solvent: Alcohols like methanol and ethanol are excellent solvents for both the starting material and the product, and they are inert under these hydrogenation conditions.
-
Pressure and Temperature: While the reaction often proceeds at room temperature and atmospheric pressure, applying moderate pressure and gentle heating can significantly reduce the reaction time.
Protocol 1B: Chemical Reduction with Stannous Chloride (SnCl₂)
Reduction with stannous chloride in an acidic medium is a classic and reliable laboratory method for the synthesis of anilines from nitroaromatics.[2][5][6][7]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid. An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). This will dissolve the tin salts that precipitate.[8]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2,2,2-trifluoroethoxy)aniline. Further purification can be achieved by column chromatography or distillation.
Causality and Insights:
-
Reducing Agent: Stannous chloride is a mild reducing agent that selectively reduces the nitro group in the presence of many other functional groups.
-
Acidic Medium: The reaction is carried out in an acidic medium to facilitate the reduction process.
-
Basification: The final basification step is crucial for the precipitation of tin hydroxides and the liberation of the free amine for extraction.
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl, NaOH |
| Yield | Typically high (>90%) | Good to high (70-90%) |
| Purity | Generally very high | May require purification |
| Safety | Requires handling of H₂ gas and pyrophoric catalyst | Involves corrosive acids and bases |
| Equipment | High-pressure hydrogenation apparatus | Standard laboratory glassware |
Table 1: Comparison of Reduction Methods for this compound.
Part 2: Synthesis of a Trifluoroethoxylated Azo Dye
Once the key intermediate, 2-(2,2,2-trifluoroethoxy)aniline, is obtained, it can be used to synthesize a wide variety of azo dyes. The following protocol describes a general procedure for the synthesis of an azo dye by coupling the diazonium salt of 2-(2,2,2-trifluoroethoxy)aniline with 2-naphthol, a common coupling component that typically yields intensely colored dyes.[9][10][11]
Caption: Workflow for the diazotization and azo coupling steps.
Protocol 2: Diazotization and Azo Coupling
Methodology:
Step 1: Diazotization of 2-(2,2,2-Trifluoroethoxy)aniline
-
Amine Solution: Dissolve 2-(2,2,2-trifluoroethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1 equivalent) in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically indicated by a slight color change.[12][13]
-
Excess Nitrite Test: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the sodium nitrite solution.
-
Destroying Excess Nitrite: If the test is positive, add a small amount of urea or sulfamic acid to destroy the excess nitrous acid. The diazonium salt solution should be used immediately in the next step.
Step 2: Azo Coupling with 2-Naphthol
-
Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[9][11]
-
Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolation: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Drying and Purification: Dry the crude dye in a desiccator. The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Causality and Insights:
-
Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures, hence the need for maintaining a temperature of 0-5°C throughout the diazotization and coupling steps.[14]
-
Acidic Medium for Diazotization: The reaction is carried out in a strong acid to generate nitrous acid in situ from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted amine.[15]
-
Alkaline Medium for Coupling: The coupling reaction with phenols is carried out in an alkaline medium to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.[10]
-
Electron-Withdrawing Group Effect: The ortho-(2,2,2-trifluoroethoxy) group is strongly electron-withdrawing. This property is expected to increase the electrophilicity of the diazonium salt, potentially leading to a faster coupling reaction.[16]
Expected Properties of the Resulting Azo Dye
The incorporation of the 2,2,2-trifluoroethoxy group is anticipated to impart several desirable properties to the resulting azo dye:
-
Color: The electron-withdrawing nature of the trifluoroethoxy group is likely to cause a bathochromic (red) shift in the absorption maximum (λmax) of the dye compared to its non-fluorinated analog. This is due to the stabilization of the excited state. The exact color will depend on the coupling component used.[17][18]
-
Photostability: Fluorinated dyes often exhibit enhanced photostability, meaning they are more resistant to fading upon exposure to light.
-
Solubility: The trifluoroethoxy group will increase the lipophilicity of the dye molecule, enhancing its solubility in nonpolar solvents and potentially improving its affinity for synthetic fibers.
-
Chemical Resistance: The strong carbon-fluorine bonds contribute to increased chemical and thermal stability of the dye.
| Property | Anticipated Effect of the 2,2,2-Trifluoroethoxy Group |
| Color (λmax) | Bathochromic shift (deeper color) |
| Photostability | Increased |
| Lipophilicity | Increased |
| Chemical/Thermal Stability | Increased |
Table 2: Predicted Influence of the 2,2,2-Trifluoroethoxy Group on Dye Properties.
Safety Considerations
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
-
Stannous Chloride and Hydrochloric Acid: These are corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Nitrite: This is an oxidizing agent and is toxic. Handle with care.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Azo Dyes: While the specific toxicity of the synthesized dye will be unknown, many azo dyes are potential irritants or sensitizers. Handle with care and avoid creating dust.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel azo dyes with potentially enhanced properties. The synthetic route, involving a straightforward reduction and a well-understood diazotization-coupling sequence, is accessible in a standard laboratory setting. The incorporation of the trifluoroethoxy group provides a powerful strategy for fine-tuning the color, stability, and solubility of the final dye, opening avenues for the development of high-performance colorants for a range of applications, from advanced materials to specialized biological probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. byjus.com [byjus.com]
- 14. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diazotisation [organic-chemistry.org]
- 16. Understanding effects of chemical structure on azo dye decolorization characteristics by Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 18. worldwidejournals.com [worldwidejournals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support center for the purification of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 87014-28-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical and agrochemical intermediate.[1] The presence of the trifluoroethoxy group enhances lipophilicity and metabolic stability in bioactive molecules, making high purity of this building block essential.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity of your target compound.
Understanding the Purification Challenges
The primary synthetic route to this compound is typically a Williamson ether synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a leaving group on an aromatic ring by the trifluoroethoxide anion. While effective, this synthesis can lead to a range of impurities that complicate the purification process. Understanding these potential impurities is the first step in designing an effective purification strategy.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials:
-
2-Nitrophenol or o-Halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene)
-
2,2,2-Trifluoroethanol
-
-
Side Products:
-
Reagents and Catalysts:
-
Bases (e.g., NaOH, K2CO3)
-
Phase-transfer catalysts (if used)
-
The trifluoroethoxy group significantly influences the polarity and solubility of the target compound, making the separation from structurally similar impurities a non-trivial task.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Co-elution of Impurities during Column Chromatography | - Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from closely related impurities (e.g., unreacted 2-nitrophenol).- Overloading the Column: Exceeding the capacity of the stationary phase leads to poor separation. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems.[6][7] A good starting point for this compound is a hexane/ethyl acetate gradient.[8][9] The trifluoroethoxy group increases lipophilicity, so a less polar system compared to 2-nitrophenol might be required.- Reduce Sample Load: A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[10] |
| "Oiling Out" During Recrystallization | - Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures.- Cooling Rate: Cooling the solution too quickly can lead to supersaturation and precipitation as an oil rather than crystals.[11] | - Select an Appropriate Solvent: Ideal solvents dissolve the compound well when hot but poorly when cold.[12] For polar aromatic compounds, consider ethanol, methanol, or a mixed solvent system like toluene/hexane.[11][13][14] Given the trifluoroethoxy group, a solvent pair might be necessary to achieve the desired solubility profile.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure compound can also promote crystallization. |
| Low Recovery of Pure Compound | - Compound Loss during Extraction: The compound may have some solubility in the aqueous phase during workup.- Adsorption on Silica Gel: Highly polar impurities can streak on the column, leading to contamination of fractions containing the product. The target compound itself may have some affinity for the silica. | - Optimize Extraction pH: Ensure the aqueous phase is neutral or slightly acidic during workup to minimize the solubility of any phenolic impurities as their corresponding phenoxides.- Proper Column Packing and Elution: Ensure the column is packed uniformly.[7] A gradual increase in solvent polarity during gradient elution can help to elute the compound cleanly.[8][9] |
| Presence of Colored Impurities in the Final Product | - Nitrophenolic Byproducts: Unreacted 2-nitrophenol and other phenolic impurities are often yellow or orange.- Degradation: Some nitroaromatic compounds can be unstable to heat or light.[15][16] | - Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and stir with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration.- Minimize Exposure to Heat and Light: During purification and storage, protect the compound from excessive heat and direct light. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method: column chromatography or recrystallization?
A1: The choice depends on the nature and quantity of the impurities.
-
Column chromatography is generally more effective for separating compounds with different polarities and is useful when you have a complex mixture of impurities.[7]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound, provided a suitable solvent can be found.[11]
The following workflow can guide your decision:
Caption: Decision workflow for purification strategy.
Q2: How does the 2,2,2-trifluoroethoxy group affect the compound's behavior during purification?
A2: The trifluoroethoxy group has several important effects:
-
Increased Lipophilicity: Compared to a methoxy or ethoxy group, the trifluoroethoxy group is more lipophilic. This means the compound will be less polar and will elute faster from a normal-phase silica gel column with a non-polar mobile phase.[1]
-
Altered Solubility: The solubility in various organic solvents will be different from its non-fluorinated analog. This necessitates careful solvent screening for recrystallization.
-
NMR Spectroscopy: The CF3 group will give a characteristic signal in the 19F NMR spectrum, and the adjacent CH2 group will show coupling to the fluorine atoms in the 1H NMR spectrum, which is useful for confirming the structure of the purified product.[17][18]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[15][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration.[17][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
Q4: Are there any stability concerns with this compound during purification?
A4: Nitroaromatic compounds can be sensitive to certain conditions:
-
Thermal Stability: While generally stable, prolonged heating at high temperatures should be avoided to prevent decomposition.[16]
-
Base Sensitivity: Strong bases, especially at elevated temperatures, could potentially lead to side reactions. It is advisable to neutralize the reaction mixture before extensive heating.
-
Light Sensitivity: Some nitroaromatic compounds are light-sensitive. It is good practice to store the compound in an amber vial and protect it from direct light.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying the crude product when multiple impurities are present.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate in hexane) to elute the compounds from the column. The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing minor impurities from a product that is already relatively pure.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot and form crystals upon cooling. Good candidates include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
If a mixed solvent system is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
References
- 1. This compound [myskinrecipes.com]
- 2. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. rubingroup.org [rubingroup.org]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)-(87014-28-6) 1H NMR spectrum [chemicalbook.com]
- 18. wiserpub.com [wiserpub.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. hmdb.ca [hmdb.ca]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Yield for 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges in this specific Williamson ether synthesis. This valuable intermediate is utilized in the synthesis of pharmaceuticals and agrochemicals, where the trifluoroethoxy group can enhance lipophilicity and metabolic stability.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired ether is a primary concern. Several factors, from reagent quality to reaction conditions, can contribute to this outcome.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Deprotonation of 2-Nitrophenol | The first step in this Williamson ether synthesis is the deprotonation of 2-nitrophenol to form the nucleophilic phenoxide.[2][3] If the base is not strong enough or is of poor quality, this equilibrium will not favor the phenoxide, leading to a low concentration of the active nucleophile. Solutions: • Verify Base Strength and Quality: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation.[4] Alternatively, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly for aryl ether synthesis.[4] Ensure the base is fresh and has been stored under anhydrous conditions. • Optimize Base Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete conversion of the 2-nitrophenol to its corresponding phenoxide. |
| Poor Leaving Group on the Trifluoroethylating Agent | The SN2 mechanism of the Williamson ether synthesis is highly dependent on the quality of the leaving group on the electrophile.[5] A poor leaving group will significantly slow down or prevent the nucleophilic attack. Solutions: • Select an Appropriate Trifluoroethylating Agent: 2,2,2-Trifluoroethyl triflate (TfOTf) or 2,2,2-trifluoroethyl tosylate (TsOTf) are excellent choices due to the high stability of the triflate and tosylate leaving groups. If using a halide, the reactivity order is I > Br > Cl. |
| Inappropriate Solvent Choice | The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity, while apolar solvents may not adequately dissolve the reactants.[5] Solutions: • Use a Polar Aprotic Solvent: Solvents such as N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[4][5] |
| Suboptimal Reaction Temperature | The rate of the SN2 reaction is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.[5] Solutions: • Optimize Temperature: A typical Williamson ether synthesis is conducted between 50 to 100 °C.[5] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be gradually increased. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or difficulties in purification often point to the formation of side products.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Elimination Reaction (E2) | The alkoxide is a strong base and can induce an E2 elimination reaction with the trifluoroethylating agent, especially if it is sterically hindered or if the reaction temperature is too high.[4] This will produce 1,1,1-trifluoroethane instead of the desired ether. Solutions: • Use a Primary Trifluoroethylating Agent: The electrophile in this synthesis, a 2,2,2-trifluoroethyl derivative, is a primary electrophile, which minimizes the risk of E2 reactions.[5] • Control Reaction Temperature: Avoid excessively high temperatures, as this favors elimination over substitution. |
| C-Alkylation | The 2-nitrophenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-nitro-6-(2,2,2-trifluoroethyl)phenol and 2-nitro-4-(2,2,2-trifluoroethyl)phenol. Solutions: • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. • Counter-ion: The nature of the cation can also play a role. Using a potassium or cesium base may favor O-alkylation over a sodium base. |
| Unreacted Starting Materials | Incomplete conversion will lead to the presence of 2-nitrophenol and the trifluoroethylating agent in the final mixture. Solutions: • Monitor Reaction Progress: Regularly check the reaction's progress using TLC. If the reaction stalls, consider increasing the temperature or adding a small amount of additional base or trifluoroethylating agent. • Optimize Reaction Time: Typical reaction times for a Williamson ether synthesis can range from 1 to 8 hours.[5] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Residual 2-Nitrophenol | Unreacted 2-nitrophenol can be difficult to separate from the product due to similar polarities. Solutions: • Aqueous Base Wash: During the work-up, wash the organic layer with a dilute aqueous solution of sodium hydroxide or potassium hydroxide. This will deprotonate the acidic 2-nitrophenol, forming the water-soluble phenoxide salt, which will be extracted into the aqueous layer. The desired ether product, being neutral, will remain in the organic layer. |
| Oily Product Instead of Solid | The product may not crystallize easily if impurities are present. Solutions: • Recrystallization: This is a powerful technique for purifying solid organic compounds.[6] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that effectively dissolves the compound when hot and allows for the formation of pure crystals upon cooling. |
| Contamination with Phase-Transfer Catalyst | If a phase-transfer catalyst was used, it may need to be removed during work-up. Solutions: • Water Washes: Most common phase-transfer catalysts, such as quaternary ammonium salts, are water-soluble and can be removed by thoroughly washing the organic layer with water during the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis of this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[5] The mechanism involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-nitrophenol, forming a 2-nitrophenoxide ion. This ion is a potent nucleophile.
-
Nucleophilic Attack: The 2-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate). This occurs in a single, concerted step where the new C-O bond is formed simultaneously as the leaving group departs.
Caption: Reaction mechanism for the synthesis of this compound.
Q2: How can I improve the reaction rate without increasing the temperature significantly?
To enhance the reaction rate at a moderate temperature, the use of a phase-transfer catalyst (PTC) is highly recommended.[7]
-
What is a Phase-Transfer Catalyst? A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[8][9] In this synthesis, a PTC can help transfer the 2-nitrophenoxide from the solid or aqueous phase into the organic phase where the trifluoroethylating agent is dissolved.
-
Recommended PTCs: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used and effective for this type of reaction.[10]
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic solvent. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the SN2 reaction.
Caption: Role of a Phase-Transfer Catalyst in the Williamson ether synthesis.
Q3: What safety precautions should I take during this synthesis?
-
Reagent Handling:
-
2-Nitrophenol: Toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases (e.g., NaH, K₂CO₃): Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Potassium carbonate is an irritant.
-
Trifluoroethylating Agents: Many are lachrymators and irritants. Handle with care in a fume hood.
-
Solvents (e.g., DMF, DMSO): Can be absorbed through the skin. Always wear gloves when handling.
-
-
Reaction Conditions:
-
The reaction may be exothermic, especially during the addition of the base. Ensure proper temperature control and have a cooling bath readily available.
-
-
Work-up:
-
Quenching of reactive reagents like NaH should be done carefully and slowly, typically with a protic solvent like isopropanol or ethanol, followed by water.
-
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): This is the most convenient method for monitoring the progress of the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the 2-nitrophenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired product. The appearance of a quartet corresponding to the -OCH₂CF₃ protons in the ¹H NMR spectrum is a key indicator of success.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the ether linkage and the nitro group, and the absence of the hydroxyl group from the starting material.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
-
Melting Point: A sharp melting point for the purified product is an indicator of high purity.
-
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable mixture.
-
Addition of Trifluoroethylating Agent: Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a 1M NaOH solution to remove any unreacted 2-nitrophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol utilizes a phase-transfer catalyst to potentially improve reaction efficiency.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent and Reagent Addition: Add toluene as the solvent, followed by the 2,2,2-trifluoroethylating agent (1.2 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. The TBAB will be removed during the aqueous washes.
References
- 1. This compound [myskinrecipes.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)- | 87014-28-6 [chemicalbook.com]
identifying side products in the nitration of (2,2,2-trifluoroethoxy)benzene
Topic: Identifying and Mitigating Side Products in the Nitration of (2,2,2-trifluoroethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the nitration of (2,2,2-trifluoroethoxy)benzene. As Senior Application Scientists, we understand that while electrophilic aromatic substitution is a cornerstone of organic synthesis, the reality in the lab is often complicated by issues of regioselectivity and the formation of undesired side products.[1] This is particularly true for substrates with electronically complex substituents like the (2,2,2-trifluoroethoxy) group.
This guide is designed to provide you with field-proven insights and practical troubleshooting strategies. We will move beyond simple protocols to explain the underlying chemical principles governing side product formation, empowering you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the mononitration of (2,2,2-trifluoroethoxy)benzene, and what is the chemical reasoning?
A1: The major products expected from the mononitration of (2,2,2-trifluoroethoxy)benzene are the ortho- and para-nitrated isomers, with the para-isomer often predominating. The (2,2,2-trifluoroethoxy) group (-OCH₂CF₃) exerts two opposing electronic effects on the aromatic ring:
-
Resonance Donation (+M Effect): The oxygen atom directly attached to the ring possesses lone pairs of electrons. These electrons can be donated into the benzene π-system through resonance. This effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the electrophile (NO₂⁺).[2][3] This resonance donation is the primary reason the group is an ortho, para-director.[4][5]
-
Inductive Withdrawal (-I Effect): The highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) moiety pull electron density away from the aromatic ring through the sigma bonds. This strong inductive effect deactivates the entire ring, making the reaction slower than the nitration of benzene itself.[4][6]
The directing influence is determined by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. For ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the oxygen atom, allowing the lone pair to delocalize and stabilize the intermediate. This stabilization is not possible for meta attack.[7][8] Therefore, the reaction proceeds preferentially via the more stable ortho/para pathway.
Q2: I'm observing a significant amount of the ortho-isomer alongside my desired para-product. Why is this happening and how can I improve the para-selectivity?
A2: The formation of both ortho and para isomers is electronically favored.[9] The ratio between them is primarily governed by steric hindrance . The (2,2,2-trifluoroethoxy) group is bulkier than a simple methoxy group, which can impede the approach of the nitronium ion to the adjacent ortho positions.[9] However, this hindrance is not absolute, leading to the formation of a mixture.
To improve para-selectivity, you can modify the reaction conditions to amplify the influence of sterics:
-
Lowering Temperature: This makes the reaction more sensitive to small differences in activation energy. The transition state for the sterically less hindered para attack is typically lower in energy.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, employing a bulkier nitrating system, such as one using an acyl nitrate, might increase steric demand and favor the para position.[10]
Q3: My analysis shows peaks corresponding to a higher molecular weight, suggesting dinitration. How can I prevent this side reaction?
A3: Dinitration, or over-nitration, occurs when the initially formed mononitro product undergoes a second nitration.[11][12] The mononitrated product is significantly more deactivated than the starting material because it now has two electron-withdrawing groups (-OCH₂CF₃ and -NO₂). However, under forcing conditions, a second nitration can occur.
To prevent dinitration, strict control over the reaction conditions is essential:
-
Stoichiometry: Use a precise molar equivalent of nitric acid (e.g., 1.0 to 1.1 equivalents) relative to the substrate. An excess of the nitrating agent is a common cause of over-nitration.
-
Temperature Control: Perform the reaction at the lowest feasible temperature. Nitration is an exothermic process, and runaway temperatures can drastically increase the rate of dinitration.[13] Maintaining a cold bath (e.g., 0-5 °C) during the addition of reagents is critical.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent the product from reacting further.
| Parameter | Condition to Favor Mononitration | Condition Leading to Dinitration |
| Temperature | 0-10 °C | > 50 °C or poor temperature control[11] |
| HNO₃ Stoichiometry | 1.0 - 1.1 equivalents | > 1.2 equivalents |
| Reaction Time | Monitored until starting material is consumed | Extended reaction time after full conversion |
Troubleshooting Guide
This workflow is designed to help you diagnose and resolve common issues encountered during the nitration of (2,2,2-trifluoroethoxy)benzene.
Experimental Protocols
Protocol 1: Controlled Mononitration of (2,2,2-trifluoroethoxy)benzene
This protocol is a generalized starting point and should be optimized for your specific setup.
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to chilled (0 °C) concentrated sulfuric acid (2-3 vol. eq.) with stirring in an ice/water bath. Caution: Highly exothermic.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve (2,2,2-trifluoroethoxy)benzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or the sulfuric acid itself). Cool the solution to 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5-10 °C.
-
Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or GC every 15-30 minutes.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Product Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction product in a suitable solvent (e.g., ethyl acetate) to approximately 1 mg/mL.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective for separating the isomers.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the starting material, ortho-, meta-, and para-mononitro isomers, and any dinitro products by their retention times and mass spectra. Quantify the relative percentages by peak area integration.
Mandatory Safety Precautions
Nitration reactions are inherently hazardous. Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[14][15]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic nitrogen dioxide gas and acid vapors.[16][17]
-
Handling Mixed Acids: Always add nitric acid slowly to sulfuric acid while cooling in an ice bath. NEVER add acid to water or vice versa in reverse order. The process is highly exothermic and can cause dangerous splashing.[11][17]
-
Quenching: The quenching of the reaction by pouring it onto ice is also highly exothermic. Perform this step slowly and behind a blast shield.
-
Spill Response: Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) readily available. In case of a spill, evacuate the area and follow your institution's emergency procedures.[14][18]
References
- 1. rushim.ru [rushim.ru]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. leah4sci.com [leah4sci.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. ehs.com [ehs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. lsuhsc.edu [lsuhsc.edu]
stability issues of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene under acidic conditions
Introduction
This technical guide addresses the stability of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its utility is derived from the combination of a reactive nitro group and a lipophilic, metabolically stable trifluoroethoxy moiety.[1][2] However, users frequently encounter stability issues, particularly when the molecule is subjected to acidic conditions. This document provides a comprehensive troubleshooting guide and FAQs to help researchers anticipate, identify, and resolve these challenges, ensuring the integrity of their experiments and the purity of their products. The primary mode of degradation under acidic conditions is the cleavage of the aryl-ether linkage.[3][4]
Part 1: Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and solve problems related to the instability of this compound in real-time experimental scenarios.
Issue 1: An unexpected peak appears in my analytical run (HPLC, GC-MS), which I suspect is a degradation product.
Q: My chromatogram shows my starting material peak decreasing and a new, more polar peak emerging. Analysis suggests this new peak is 2-nitrophenol. What is causing this?
A: The appearance of 2-nitrophenol is the classic signature of acid-catalyzed cleavage of the ether bond in your molecule. Ethers are generally stable but are susceptible to cleavage by strong acids, which protonate the ether oxygen to create a good leaving group.[3][5] The reaction then proceeds via a nucleophilic substitution mechanism.
Potential Root Causes & Immediate Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Acidic HPLC Mobile Phase | Mobile phase additives like trifluoroacetic acid (TFA) or formic acid, while common for improving peak shape, can be sufficiently acidic to slowly cleave the ether on the column, especially at elevated temperatures. | 1. Neutralize the sample with a trace amount of a non-reactive base (e.g., pyridine, diisopropylethylamine) before injection.2. Switch to a buffered mobile phase (e.g., phosphate or acetate buffer) at a pH between 5 and 7.3. Lower the column temperature if possible. |
| Acid Contamination in Solvents | Reagent-grade solvents (e.g., chloroform, dichloromethane) can contain trace amounts of HCl as a stabilizer or degradation product. This can be enough to initiate cleavage over time. | 1. Use high-purity, anhydrous, or freshly distilled solvents.2. For chlorinated solvents, consider passing them through a plug of basic alumina before use to remove acidic impurities. |
| In-Reaction Degradation | The reaction conditions themselves are acidic, leading to the cleavage of the starting material or product. | 1. Carefully monitor the reaction progress and minimize reaction time.2. Reduce the reaction temperature.3. Evaluate if a weaker acid or a non-protic Lewis acid could achieve the desired transformation without causing ether cleavage. |
Issue 2: My reaction yield is significantly lower than expected, and I'm recovering minimal starting material.
Q: I'm performing a reaction that requires acidic conditions, but my yield of the desired product is poor, and mass balance is off. How can I determine if ether cleavage is the culprit and prevent it?
A: This scenario strongly suggests that your starting material is being consumed by a side reaction, with acid-catalyzed ether cleavage being the most probable pathway. The key is to confirm this suspicion and then adjust your protocol to minimize this degradation.
Logical Troubleshooting Workflow:
Below is a workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for low reaction yields.
Preventative Strategies for Acidic Reactions:
-
Temperature Control: Ether cleavage is highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the desired transformation can dramatically reduce the rate of degradation.
-
Acid Choice: The strength of the acid and the nucleophilicity of its conjugate base are critical.[4] Hydroiodic (HI) and hydrobromic (HBr) acids are particularly effective at cleaving ethers and should be avoided if possible.[6] Weaker acids or Lewis acids may be suitable alternatives.
-
Protecting Groups: If the trifluoroethoxybenzene moiety must pass through a harsh acidic step, consider if a different synthetic sequence is possible where the ether is installed after the acidic step.
Part 2: Scientific Deep Dive & FAQs
This section provides answers to frequently asked questions, grounded in the fundamental chemistry of the molecule.
Q1: What is the precise chemical mechanism for the acid-catalyzed cleavage of this compound?
A: The cleavage is a classic acid-catalyzed nucleophilic substitution reaction.[7] Given that the ether links an sp² (aromatic) carbon and a primary sp³ carbon, the reaction proceeds via an SN2 mechanism.[3][4] Nucleophilic attack on the aromatic carbon is energetically unfavorable.[8]
The process occurs in two main steps:
-
Protonation: The ether oxygen acts as a Lewis base, accepting a proton from the strong acid (H-A). This is a rapid equilibrium step that converts the alkoxy group into a good leaving group (a neutral alcohol).[5]
-
Nucleophilic Attack: The conjugate base of the acid (A⁻), now acting as a nucleophile, attacks the less sterically hindered electrophilic carbon—the methylene (-CH₂) of the trifluoroethoxy group—in an SN2 fashion.[4] This concerted step breaks the C-O bond, displacing 2-nitrophenol as the leaving group.
Caption: Mechanism of acid-catalyzed ether cleavage.
Q2: Are all acids equally problematic? Which ones should I be most concerned about?
A: No, the rate of cleavage depends heavily on both the acid's strength (pKa) and the nucleophilicity of its conjugate base. The most aggressive acids for ether cleavage are the strong hydrohalic acids, with reactivity following the order: HI > HBr >> HCl .[3][4] This is because iodide (I⁻) and bromide (Br⁻) are excellent nucleophiles, whereas chloride (Cl⁻) is a poorer one in protic solvents. Acids with non-nucleophilic conjugate bases, like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TFMSA), will still protonate the ether but are less likely to cause rapid cleavage unless a different nucleophile (like water) is present.[9]
Q3: Is the trifluoromethyl (-CF₃) group itself susceptible to degradation under acidic conditions?
A: The C-F bond is exceptionally strong, and the trifluoromethyl group is highly resistant to degradation under most conditions, including strongly acidic ones. While there are rare instances of C-F bond hydrolysis reported in specific molecular scaffolds under alkaline conditions, this is not a concern for this compound in acidic media.[10] Your focus should remain on the lability of the ether linkage.
Q4: How should I properly store this compound to ensure its long-term stability?
A: To maximize shelf life, store this compound as a solid in a tightly sealed container, protected from light and moisture. For solution-based storage, use a high-purity, anhydrous, aprotic solvent (e.g., toluene, THF). Avoid chlorinated solvents for long-term storage due to the potential for acid generation. Store at low temperatures (refrigerator or freezer) to minimize any potential for slow degradation.
Part 3: Experimental Protocol for Stability Assessment
This protocol provides a reliable method for quantifying the stability of this compound under specific acidic conditions using HPLC.
Protocol: HPLC-Based Acidic Stability Study
Objective: To determine the rate of degradation of this compound in a given acidic medium at a set temperature.
Materials:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., Acetonitrile)
-
Acid of interest (e.g., HCl, H₂SO₄)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. This is your Stock A .
-
Standard Preparation (T=0): Dilute Stock A with acetonitrile to a final concentration of ~50 µg/mL. This serves as your undegraded standard.
-
Reaction Mixture Preparation: In a volumetric flask, prepare the test solution. For example, to test stability in 1M HCl in 50:50 Acetonitrile:Water, add the required amount of Stock A , aqueous HCl, and diluents to reach the target final concentrations.
-
Time-Point Sampling: Place the reaction mixture in a temperature-controlled bath (e.g., 50 °C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a mobile-phase-matched solvent and a small amount of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid and halt degradation.
-
HPLC Analysis:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area for the starting material at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot % Remaining vs. Time to determine the degradation kinetics.
-
References
- 1. This compound [myskinrecipes.com]
- 2. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene NMR peak assignments
Advanced NMR Peak Assignment and Troubleshooting Guide
Welcome to the technical support guide for the NMR analysis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in assigning and interpreting the NMR spectra of this molecule. We will move beyond simple peak prediction to address common and complex troubleshooting scenarios, explaining the chemical principles behind the spectroscopic data.
Part 1: Frequently Asked Questions (FAQs) & Quick Solutions
This section addresses the most common initial hurdles in analyzing the NMR spectrum of this compound.
Question 1: Why are all my aromatic proton signals shifted so far downfield?
Answer: The significant downfield shift (typically δ 7.0-8.0 ppm) of all aromatic protons is due to the strong electron-withdrawing effects of both the nitro (NO₂) group and the trifluoroethoxy (-OCH₂CF₃) group.[1][2]
-
Nitro Group Effect: The NO₂ group is a powerful deactivating group, withdrawing electron density from the benzene ring through both inductive effects (-I) and resonance effects (-M). This deshields the aromatic protons, causing them to resonate at a higher chemical shift.[1][3] Resonance structures show a buildup of positive charge at the ortho and para positions, making these protons particularly deshielded.[1]
-
Trifluoroethoxy Group Effect: The three highly electronegative fluorine atoms on the ethoxy group create a strong inductive pull (-I effect) through the oxygen atom, further deshielding the entire aromatic system.
Question 2: The multiplet for the methylene (-OCH₂-) protons is not a simple triplet. Why does it look like a quartet?
Answer: The multiplicity of the methylene (-OCH₂) protons is a result of coupling to the three adjacent fluorine atoms on the trifluoromethyl (-CF₃) group. This is a classic example of heteronuclear coupling.
-
³J-Coupling (H-F): The protons on the methylene carbon are three bonds away from the fluorine atoms. This through-bond coupling (³JHF) splits the proton signal.
-
N+1 Rule for Fluorine: Since there are three equivalent fluorine atoms (N=3) and ¹⁹F has a spin of I=½ (like a proton), the signal for the -OCH₂- protons is split into a quartet (N+1 = 3+1 = 4). The expected coupling constant (³JHF) is typically in the range of 6-50 Hz.[4]
Question 3: I see more than the expected six signals in my ¹³C NMR spectrum. What are they?
Answer: This is likely due to carbon-fluorine coupling. While proton-decoupled ¹³C NMR removes ¹H-¹³C coupling, it does not remove ¹³C-¹⁹F coupling.
-
¹JCF Coupling: The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet by the three directly attached fluorine atoms. This coupling is very large, typically over 240 Hz.[4]
-
²JCF Coupling: The methylene carbon (-OCH₂) will be split into a quartet by the fluorine atoms two bonds away. This coupling is smaller, often in the 20-40 Hz range.
Therefore, the signals for the two carbons of the trifluoroethoxy group will appear as quartets, not singlets.
Part 2: In-Depth Troubleshooting and Structural Elucidation
When 1D spectra are ambiguous or crowded, a systematic approach using 2D NMR is required for confident peak assignment.[5][6]
Logical Troubleshooting Workflow
This workflow guides the user from initial observation to definitive assignment.
Caption: A systematic workflow for NMR troubleshooting.
Predicted NMR Data Tables
The following tables provide expected chemical shifts and coupling patterns based on established substituent effects.[7][8][9] Actual values may vary slightly depending on the solvent and concentration.[10][11]
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H6 | 7.85 - 7.95 | 1H | dd | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Ortho to the strongly withdrawing NO₂ group.[2] |
| H3 | 7.65 - 7.75 | 1H | dd | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Ortho to the ether, but deshielded by the adjacent NO₂. |
| H4 | 7.55 - 7.65 | 1H | ddd (or dt) | Jortho ≈ 8.0, Jortho ≈ 7.5, Jmeta ≈ 1.5 | Para to the ether, meta to the NO₂ group. |
| H5 | 7.25 - 7.35 | 1H | ddd (or dt) | Jortho ≈ 8.0, Jortho ≈ 7.5, Jmeta ≈ 1.5 | Least deshielded aromatic proton. |
| -OCH₂- | 4.60 - 4.70 | 2H | q | ³JHF ≈ 8-10 | Deshielded by oxygen and CF₃; split by three F atoms.[12] |
Table 2: Predicted ¹³C NMR Assignments
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant(s) (Hz) | Rationale |
| C2 (C-O) | 149 - 151 | s | - | Quaternary carbon attached to oxygen. |
| C1 (C-NO₂) | 141 - 143 | s | - | Quaternary carbon attached to the nitro group. |
| C4 | 129 - 131 | s | - | Aromatic CH. |
| C6 | 125 - 127 | s | - | Aromatic CH, deshielded by NO₂. |
| -CF₃ | 122 - 124 | q | ¹JCF ≈ 275-280 | Strong C-F coupling.[4] |
| C5 | 121 - 123 | s | - | Aromatic CH. |
| C3 | 118 - 120 | s | - | Aromatic CH, shielded by +M effect of oxygen. |
| -OCH₂- | 65 - 67 | q | ²JCF ≈ 35-40 | Aliphatic carbon attached to oxygen. |
Molecular Structure and Electronic Effects
The interplay of the substituents dictates the chemical environment of each nucleus.
Caption: Electronic withdrawing effects leading to deshielding.
Part 3: Step-by-Step Experimental Protocols
If peak assignments remain uncertain after analyzing 1D spectra, the following 2D experiments are recommended.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other (typically 2-3 bonds apart). This is essential for tracing the connectivity of the aromatic protons (H3-H4-H5-H6).[5][13]
Methodology:
-
Sample Preparation: Prepare a sample of 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Lock and shim the instrument on your sample.
-
Acquire a standard 1D ¹H spectrum and correctly reference the solvent peak. Note the spectral width required to include all proton signals.
-
-
COSY Experiment:
-
Load a standard 2D COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral widths (F1 and F2) to match the 1D ¹H spectrum.
-
Set the number of increments in the F1 dimension (e.g., 256 or 512 for good resolution).
-
Set the number of scans per increment (NS). For a moderately concentrated sample, NS=2 or 4 is often sufficient.
-
-
Data Processing & Analysis:
-
After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell).
-
Symmetrize the spectrum if necessary.
-
Interpretation: The 1D spectrum appears on the diagonal. Cross-peaks (off-diagonal signals) connect protons that are J-coupled. Start with an unambiguous proton (e.g., the most downfield signal, likely H6) and "walk" around the ring by finding its correlation partner (H5), then find the partner of H5 (H4), and so on.
-
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation). This is the most reliable way to assign the aromatic CH carbons.[13][14]
Methodology:
-
Sample & Setup: Use the same sample as for the COSY experiment. You will need a calibrated 1D ¹³C spectrum to determine the correct spectral width for the carbon dimension (F1).
-
HSQC Experiment:
-
Load a standard 2D HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity editing).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on your 1D spectra.
-
Set the number of increments in F1 (typically 128 or 256).
-
The experiment is optimized for a one-bond coupling constant (¹JCH). A default value of 145 Hz is suitable for most aromatic and aliphatic C-H bonds.
-
-
Data Processing & Analysis:
-
Perform a 2D Fourier transform.
-
Interpretation: The spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct C-H bond. For example, you can now definitively link the proton signal you assigned as H6 from the COSY to its corresponding carbon, C6. This also allows for the unambiguous assignment of the -OCH₂- proton and carbon signals.
-
By systematically applying this workflow, from analyzing basic substituent effects in 1D spectra to performing targeted 2D experiments, researchers can achieve complete and confident assignment of the NMR spectra for this compound.[15]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. studylib.net [studylib.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Reactivity in Subsequent Reactions of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Welcome to the technical support guide for 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile but sometimes challenging intermediate.[1] This guide moves beyond simple protocols to explain the underlying chemical principles governing its reactivity, helping you to diagnose and solve issues in your own experiments.
Understanding the Substrate: A Tale of Two Substituents
The reactivity of this compound is dominated by the interplay between its two key functional groups.
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[2][3]
-
The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This group has a dual nature. The oxygen atom's lone pairs can donate electron density via resonance (+M effect), but the intensely electronegative CF₃ group creates a strong electron-withdrawing inductive effect (-I effect) that typically dominates.[4] This group also presents significant steric bulk in the position ortho to the nitro group.[5][6][7]
This electronic tug-of-war makes the benzene ring highly electron-deficient, which is key to its utility in SNAr reactions, while the steric profile of the trifluoroethoxy group can present kinetic hurdles.[4]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction failing or giving low yields?
This is the most common challenge. While the nitro group powerfully activates the ring for SNAr, the bulky ortho-trifluoroethoxy group can sterically hinder the incoming nucleophile, slowing the reaction rate.[6][7][8] Furthermore, if the reaction involves substitution at the C1 position (displacing the nitro group), it is generally not feasible as the nitro group is a poor leaving group in SNAr. The typical SNAr reactions on this substrate would involve a leaving group at the C3 or C5 position, which is not present in the parent molecule. However, if we consider a derivative like 1-chloro-2-(2,2,2-trifluoroethoxy)-3-nitrobenzene, the principles below would apply to displacing the chloride.
For the purpose of this guide, we will assume subsequent reactions are focused on the other key reactive site: the nitro group itself. Should SNAr be intended on a derivative, the following troubleshooting logic applies.
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Key Causality:
-
Temperature: SNAr reactions require overcoming a significant activation energy for the formation of the intermediate Meisenheimer complex.[9] Steric hindrance from the -OCH₂CF₃ group increases this barrier, necessitating higher temperatures.
-
Solvent: Polar aprotic solvents (DMSO, DMF) are crucial. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not extensively solvate the anionic nucleophile, leaving it "naked" and more reactive.
-
Base: A base is often required to deprotonate protic nucleophiles (e.g., phenols, thiols), increasing their nucleophilicity. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect," which can enhance reaction rates.
FAQ 2: I am struggling to reduce the nitro group to an aniline. What are the best methods?
The reduction of the nitro group to form 2-(2,2,2-trifluoroethoxy)aniline is a critical transformation, providing a key building block for pharmaceuticals and agrochemicals.[1][4][10][11] However, achieving a clean, high-yielding reaction can be problematic due to incomplete conversion or unwanted side reactions.
Decision Tree for Selecting a Nitro Reduction Method
Caption: Selecting the appropriate nitro reduction conditions.
Comparison of Common Nitro Reduction Methods
| Method | Reagents | Typical Solvent | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol, Ethanol, EtOAc | High yield, clean workup (filtration), atom economical.[12] | Can reduce other functional groups (alkenes, alkynes, carbonyls); Risk of dehalogenation with aryl halides.[13][14] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol | Avoids use of pressurized H₂ gas. | Can be slower; Hydrazine is toxic. |
| Metal/Acid Reduction | Fe powder, NH₄Cl or AcOH | Ethanol/Water | Excellent chemoselectivity (spares most other groups); cost-effective.[14] | Workup can be difficult due to formation of iron sludge; requires stoichiometric metal.[15] |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl | Ethanol, EtOAc | Mild and highly selective; tolerates many functional groups.[13][16] | Generates tin waste which can be problematic for workup and disposal.[15] |
Protocol: Catalytic Hydrogenation of this compound
This protocol is a standard and often highly effective method for this transformation.
-
Setup: To a flask suitable for hydrogenation, add this compound (1.0 eq).
-
Solvent: Add a suitable solvent such as methanol or ethanol (approx. 10-20 mL per gram of substrate).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). Caution: Pd/C can be pyrophoric, handle under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a pressurized reactor system (e.g., Parr shaker).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline, which can be purified further if necessary.[17][18]
FAQ 3: My reduction with Iron (Fe) powder is complete, but the workup is a nightmare. How can I improve it?
The formation of a gelatinous iron oxide/hydroxide sludge during the workup of Fe/acid reductions is a common and frustrating operational issue, especially at scale.[15] This sludge can clog filters and trap the product, significantly lowering the isolated yield.
Troubleshooting Strategies for Iron Sludge:
-
Basification and Filtration Aid: After the reaction is complete, cool the mixture and basify carefully with a solution of sodium carbonate or ammonia to precipitate the iron salts. Add a generous amount of a filter aid like Celite® to the mixture before filtration. This creates a more porous filter cake that is less likely to clog.
-
Solvent Extraction: After basification, instead of immediate filtration, add an organic solvent like Ethyl Acetate or Dichloromethane and stir vigorously. The desired aniline product is typically much more soluble in the organic layer. Filter the entire biphasic mixture through Celite®, then separate the organic layer. This helps to extract the product from the aqueous/solid phase before it gets trapped.
-
Complexation (Advanced): Some literature suggests that adding a chelating agent like citrate during the workup can help to complex the iron salts, keeping them more soluble and manageable.[15] This would require specific optimization for your system.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 4. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-(2,2,2-Trifluoroethoxy)aniline [myskinrecipes.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. 2-(2,2,2-Trifluoroethoxy)aniline|lookchem [lookchem.com]
- 18. lookchem.com [lookchem.com]
Technical Support Center: Isomer Removal from 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Welcome to the dedicated technical support guide for the purification of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric impurities during the synthesis and purification of this key intermediate. Here, we provide in-depth, field-tested solutions and troubleshooting advice to ensure the highest purity of your target compound.
Part 1: Understanding the Challenge - Isomeric Impurities
The synthesis of this compound via Williamson ether synthesis or other aromatic substitution methods often results in a mixture of constitutional isomers. The primary challenge lies in the similar physicochemical properties of the desired ortho product and the undesired meta and para isomers, making their separation non-trivial.
FAQ: What are the primary isomeric impurities I should expect?
During the synthesis of this compound (the ortho isomer), you will most likely co-produce 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene (meta) and 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene (para) isomers. The relative ratios of these isomers depend heavily on the reaction conditions, such as the starting materials, solvent, temperature, and catalyst used.
Below is a diagram illustrating the structures of the target molecule and its common isomeric impurities.
Caption: Chemical structures of the target ortho-isomer and the common meta- and para-isomeric impurities.
The separation of these isomers is challenging due to their similar molecular weights and polarities. The key to successful purification lies in exploiting subtle differences in their physical properties, as outlined in the table below.
| Property | 1-Nitro-2-(trifluoroethoxy)benzene (ortho) | 1-Nitro-3-(trifluoroethoxy)benzene (meta) | 1-Nitro-4-(trifluoroethoxy)benzene (para) | Rationale for Separation |
| Polarity | Moderately Polar | Moderately Polar | Less Polar | The para isomer is often significantly less polar than the ortho and meta isomers due to its higher degree of symmetry, which can cancel out dipole moments. This difference is the primary basis for separation by chromatography. |
| Crystal Lattice | Asymmetric | Asymmetric | Highly Symmetric | The high symmetry of the para isomer often allows it to pack more efficiently into a crystal lattice, typically resulting in a higher melting point and lower solubility in many solvents compared to the less symmetrical ortho and meta isomers. This is the principle exploited in fractional recrystallization. |
| Boiling Point | N/A | N/A | N/A | While boiling points will differ slightly, the differences are often too small for effective separation by standard distillation, especially under vacuum where these compounds are typically handled to prevent decomposition. |
Part 2: Analytical Methods for Isomer Identification and Quantification
Before attempting any purification, it is critical to have a robust analytical method to determine the isomeric ratio in your crude product. This will serve as your baseline and allow you to assess the effectiveness of your purification strategy.
FAQ: Which analytical technique is best for resolving these isomers?
High-Performance Liquid Chromatography (HPLC) is the preferred method for baseline separation and quantification. The subtle polarity differences between the isomers can be effectively exploited using a normal-phase silica column. Gas Chromatography (GC) can also be used, but may require more method development to achieve baseline separation.
Protocol: HPLC Method for Isomer Quantification
This protocol provides a starting point for method development. You may need to optimize the mobile phase composition and gradient to suit your specific sample.
1. System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: Normal-Phase Silica Column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase A: Hexane or Heptane.
-
Mobile Phase B: Isopropyl Alcohol (IPA) or Ethyl Acetate.
-
Detector Wavelength: Set to 254 nm or the λmax of the nitroaromatic chromophore.
2. Sample Preparation:
-
Accurately weigh ~10 mg of your crude sample.
-
Dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Hexane:IPA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: Ramp from 5% to 20% B.
-
15-18 min: Hold at 20% B.
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Expected Elution Order: The least polar para isomer will elute first, followed by the ortho and then the most polar meta isomer.
4. Data Analysis:
-
Integrate the peak areas for each isomer.
-
Calculate the relative percentage of each isomer to determine the purity of your crude material.
Part 3: Purification Strategies and Troubleshooting
Based on the physicochemical properties, two primary methods are recommended for the preparative-scale removal of isomeric impurities: Flash Column Chromatography and Fractional Recrystallization .
Method 1: Flash Column Chromatography
This method leverages the polarity differences between the isomers. It is often the most effective technique for removing the para isomer and can also provide some separation between the ortho and meta isomers.
Caption: Workflow for purification of this compound via flash chromatography.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation (Co-elution) | 1. Mobile phase is too polar. 2. Column is overloaded. 3. Column was packed improperly. | 1. Decrease the percentage of the polar solvent (e.g., Ethyl Acetate). Use a gradient elution starting with a very non-polar mobile phase. 2. Reduce the amount of crude material loaded. A general rule is 1-5% of the silica gel weight. 3. Ensure the column is packed evenly without any channels or cracks. Use the "wet slurry" method for best results. |
| Product is "streaking" on the column | 1. Compound has low solubility in the mobile phase. 2. Sample was loaded in a solvent that was too strong. | 1. Add a small amount of a more polar solvent (like DCM) to your mobile phase system if solubility is an issue. 2. Always load the sample in the weakest possible solvent. Dry loading the sample adsorbed onto silica is highly recommended. |
| Low Recovery of Product | 1. Product is irreversibly adsorbed onto the silica. 2. Product is volatile and was lost during solvent removal. | 1. While less common for these compounds, you can try flushing the column with a very polar solvent (e.g., 100% Ethyl Acetate or Methanol) at the end. 2. Use a rotary evaporator at a moderate temperature and vacuum. Avoid heating too aggressively. |
Method 2: Fractional Recrystallization
This classical technique is particularly effective if the para isomer is the major impurity and is present in a significant amount. It exploits the lower solubility and higher melting point of the more symmetrical para isomer.
Choose recrystallization when:
-
You are working on a large scale (>50 g), where chromatography becomes cumbersome and expensive.
-
Your crude product is a solid and contains a significant amount (>10-15%) of the higher-melting para isomer.
-
Your primary goal is to remove the para isomer, and you can tolerate some loss of the ortho product in the mother liquor.
1. Solvent Screening:
-
Identify a "Solvent A" in which your compound mixture is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., Isopropanol, Ethanol, Toluene).
-
Identify a "Solvent B" (anti-solvent) in which your compound is poorly soluble (e.g., Hexane, Heptane, Water).
2. Procedure:
-
Dissolve the crude solid in a minimal amount of hot Solvent A. Ensure all solid is dissolved.
-
Slowly add Solvent B dropwise to the hot solution until you see persistent cloudiness (the saturation point).
-
Add a few more drops of hot Solvent A to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool down slowly to room temperature. Do not disturb it.
-
For maximum recovery, you can further cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold Solvent B.
-
Dry the crystals under vacuum.
3. Analysis:
-
Analyze the purity of the obtained crystals and the mother liquor using your established HPLC method.
-
Expected Outcome: The first crop of crystals will be highly enriched in the less soluble, higher-melting point para isomer. The desired ortho isomer will be concentrated in the mother liquor. You may need to evaporate the mother liquor and repeat the process to further enrich and finally crystallize the ortho product.
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated. 2. Cooling too rapidly. | 1. Evaporate some of the solvent to increase the concentration. Alternatively, add more anti-solvent (Solvent B). 2. Allow for slow, undisturbed cooling. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. | Add more of the primary solvent (Solvent A) to the hot mixture to reduce saturation before cooling. Ensure you are not exceeding the melting point of your compound mixture. |
| Purity is not improved | The chosen solvent system is not selective enough for the isomers. | Perform a more thorough solvent screen. The ideal system will maximize the solubility difference between the isomers at different temperatures. Test a wider range of solvents (e.g., alcohols, esters, aromatic hydrocarbons) and anti-solvents. |
Part 4: Final Purity Confirmation
After purification, it is imperative to confirm the purity of your final product and ensure the absence of isomeric and other process-related impurities. A combination of methods should be used for a comprehensive assessment.
-
HPLC/GC: Use the developed chromatographic method to show a single major peak (>99.5% by area).
-
NMR Spectroscopy (¹H and ¹⁹F): This is crucial for confirming the structural identity. The aromatic region in the ¹H NMR will clearly distinguish the substitution pattern of the ortho isomer from any residual meta or para impurities. ¹⁹F NMR will confirm the integrity of the trifluoroethoxy group.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your value to the literature value for the pure ortho isomer.
By implementing these robust analytical and purification strategies, you can confidently and consistently produce high-purity this compound for your research and development needs.
Validation & Comparative
A Senior Application Scientist's Guide to Validating 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene Derivatives by Mass Spectrometry
For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. Their unique structural motifs—a nitroaromatic system linked to a trifluoroethoxy group—necessitate a robust, multi-faceted analytical approach for validation.
This guide provides an in-depth comparison of mass spectrometry-based techniques for the structural elucidation of these specific derivatives. We will explore the causality behind experimental choices, compare mass spectrometry with orthogonal analytical methods, and present field-proven protocols to ensure trustworthy and reproducible results.
The Central Role of Mass Spectrometry in Structural Validation
Mass spectrometry (MS) is a powerful analytical technique that provides critical information about a molecule's mass, elemental composition, and structural features by measuring the mass-to-charge ratio (m/z) of its ions.[1] In drug discovery and development, MS is indispensable for everything from initial hit identification to metabolic profiling and quality control.[2][3]
For this compound derivatives, MS offers two primary levels of validation:
-
Confirmation of Molecular Weight: Determining the precise molecular mass of the compound.
-
Structural Elucidation via Fragmentation: Analyzing the patterns in which the molecule breaks apart to piece together its structure.[4]
The journey from a sample to a validated structure is a systematic process, as illustrated below.
Caption: General workflow for mass spectrometry-based structure validation.
Choosing the Right Ionization Technique: A Comparative Overview
The first step in any MS experiment is the ionization of the analyte. The choice of technique is critical as it dictates the nature of the resulting ions and the extent of initial fragmentation. For our target molecules, the primary candidates are Electrospray Ionization (ESI) and Electron Ionization (EI).
| Ionization Technique | Principle | Suitability for Target Molecule | Expected Ion | Fragmentation |
| Electron Ionization (EI) | High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.[5] | Suitable for volatile and thermally stable derivatives. Provides rich structural information. | Molecular Ion (M•+) | Hard Ionization: Extensive, reproducible fragmentation patterns useful for library matching. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to solvent evaporation and "soft" ion formation.[6] | Excellent for a wide range of derivatives, including those that are less volatile or thermally labile. Ideal for LC-MS. | Protonated Molecule ([M+H]+) or other adducts. | Soft Ionization: Minimal fragmentation, preserving the molecular ion for accurate mass measurement and subsequent MS/MS.[7][8] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. | Good for relatively nonpolar compounds that are not easily ionized by ESI.[5] | Protonated Molecule ([M+H]+) | Soft Ionization: Generally low fragmentation, similar to ESI. |
Expert Insight: For de novo structural confirmation of a novel this compound derivative, ESI is often the preferred starting point . Its soft nature ensures the generation of an abundant protonated molecule, [M+H]⁺, which is crucial for determining the molecular weight with high accuracy.[8] This intact precursor ion can then be selectively isolated and fragmented in a controlled manner using tandem mass spectrometry (MS/MS), providing clear, interpretable structural data. EI, while providing valuable fragmentation, can sometimes be too energetic, leading to the complete loss of the molecular ion peak, which complicates interpretation.[9]
Decoding the Structure: Fragmentation Analysis by Tandem MS (MS/MS)
Tandem mass spectrometry is the cornerstone of structural elucidation.[1] In this process, the protonated molecule (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal the molecule's substructures.
For a representative molecule, This compound (C₈H₆F₃NO₃, Exact Mass: 237.0299) , we can predict a logical fragmentation pathway based on its chemical structure. The primary sites for cleavage are the ether linkage and the nitro group.
Caption: Predicted MS/MS fragmentation pathways for protonated this compound.
Predicted Fragmentation Data Summary:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss (Da) | Proposed Structure of Loss |
| 238.0372 | 192.0417 | 45.9929 | •NO₂ (Nitro radical) |
| 238.0372 | 169.0447 | 68.9952 | •CF₃ (Trifluoromethyl radical) |
| 238.0372 | 138.0342 | 100.0131 | C₂H₃F₃O (2,2,2-Trifluoroethanol) |
Causality of Fragmentation:
-
Loss of •NO₂: The loss of the nitro group (as a radical, 46 Da) is a characteristic fragmentation for nitroaromatic compounds.[10]
-
Loss of Trifluoroethanol: Cleavage of the ether C-O bond is common. The loss of a neutral trifluoroethanol molecule (100 Da) results in a stable nitrophenolate ion, which is often a prominent peak.
-
Loss of •CF₃: The C-C bond alpha to the oxygen can cleave, leading to the loss of a trifluoromethyl radical (69 Da). This fragmentation is characteristic of compounds containing a CF₃ group.[11]
The presence and relative intensities of these specific fragments provide a high degree of confidence in the assigned structure.
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
While nominal mass MS can suggest fragment identities, High-Resolution Mass Spectrometry (HRMS) provides unambiguous elemental compositions. HRMS instruments can measure m/z values to four or more decimal places, allowing for the calculation of a molecule's exact mass.[2][12]
For example, a nominal mass of 138 could correspond to multiple elemental formulas. However, an HRMS measurement of 138.0342 uniquely corresponds to the elemental formula C₆H₄NO₂ , confirming the identity of the nitrophenolate fragment and ruling out other possibilities. This capability is crucial for distinguishing between compounds with very similar molecular weights and is a key requirement in drug discovery and regulatory submissions.[2]
Comparison with Orthogonal Techniques
While powerful, mass spectrometry provides one piece of the structural puzzle. For complete, unambiguous validation, data should be compared with orthogonal techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), and substructural information from fragmentation.[4] | High sensitivity (picomole to femtomole), fast analysis, suitable for complex mixtures (with LC).[13] | Provides connectivity information indirectly; stereochemistry is not readily determined.[14] |
| NMR Spectroscopy | Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry, and 3D structure.[14] | Unrivaled for de novo structure elucidation and stereochemical assignment; non-destructive.[14][15] | Lower sensitivity compared to MS, requires larger sample amounts, and analysis can be time-consuming.[13] |
| X-ray Crystallography | Absolute, unambiguous 3D molecular structure. | The "gold standard" for structural confirmation. | Requires a single, high-quality crystal, which can be difficult or impossible to grow for many compounds. |
Integrated Strategy: The most trustworthy validation comes from an integrated approach.[15][16] HRMS confirms the elemental formula, and MS/MS fragmentation confirms key substructures. NMR spectroscopy then provides the complete bonding framework and stereochemistry, confirming the precise arrangement of those substructures. This complementary use of MS and NMR provides a self-validating system that leaves no ambiguity.[16]
Experimental Protocols
A. Sample Preparation for ESI-MS/MS
-
Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion ESI.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS instrument.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
B. HRMS and MS/MS Data Acquisition (Illustrative Parameters)
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.
-
MS/MS Scan (Product Ion Scan):
-
Set the instrument to isolate the measured m/z of the [M+H]⁺ ion (e.g., m/z 238.04 ± 1).
-
Apply collision energy (e.g., a stepped collision energy of 15-40 eV) in the collision cell (with argon or nitrogen as the collision gas) to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragments detailed in the previous section.
-
-
Data Analysis: Process the data using instrument-specific software to determine the accurate masses of the precursor and product ions and calculate their elemental compositions.
Conclusion
Validating the structure of this compound derivatives requires a methodical and multi-faceted analytical strategy. Mass spectrometry, particularly when combining soft ionization techniques like ESI with the power of high-resolution analysis and tandem MS, serves as a rapid and highly sensitive tool for confirming molecular formula and key structural motifs. The predictable fragmentation patterns, driven by the nitro and trifluoroethoxy functionalities, provide a reliable fingerprint for structural confirmation.
However, for absolute and irrefutable validation in a research and drug development context, mass spectrometry data must be corroborated with orthogonal data from NMR spectroscopy. This integrated approach ensures the highest level of scientific integrity, providing the comprehensive and trustworthy structural data necessary to advance promising compounds through the development pipeline.
References
- 1. fiveable.me [fiveable.me]
- 2. longdom.org [longdom.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 14. resolvemass.ca [resolvemass.ca]
- 15. frontiersin.org [frontiersin.org]
- 16. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of Nitro-(trifluoroethoxy)benzene: Unraveling Positional Effects
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of substituted aromatic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of nitro-(trifluoroethoxy)benzene, offering experimental data where available and expert analysis to predict and interpret their spectral signatures. Understanding these differences is crucial for unambiguous identification, quality control, and predicting molecular behavior.
The Structural Landscape: Ortho, Meta, and Para Isomers
The electronic interplay between the electron-withdrawing nitro group (-NO₂) and the trifluoroethoxy group (-OCH₂CF₃), which possesses a strong inductive electron-withdrawing effect due to the fluorine atoms, dictates the distinct spectroscopic properties of each isomer. The spatial arrangement of these groups significantly influences the electron distribution within the benzene ring and, consequently, their interaction with electromagnetic radiation.
Caption: The ortho (1,2-), meta (1,3-), and para (1,4-) substitution patterns of nitro-(trifluoroethoxy)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
¹H NMR Spectroscopy
The electron-withdrawing nature of both the nitro and trifluoroethoxy groups deshields the aromatic protons, shifting their resonances downfield relative to benzene (δ 7.36 ppm). The degree of this deshielding is position-dependent.
-
Ortho Isomer (2-nitro-(2,2,2-trifluoroethoxy)benzene): Due to the proximity of the two electron-withdrawing groups, the aromatic protons are expected to exhibit a complex multiplet pattern, with significant downfield shifts.
-
Meta Isomer (3-nitro-(2,2,2-trifluoroethoxy)benzene): This isomer will show a more resolved spectrum. The proton situated between the two substituents (at the C2 position) will be the most deshielded. The proton at the C5 position will be a triplet, while the protons at C4 and C6 will appear as doublets of doublets.
-
Para Isomer (4-nitro-(2,2,2-trifluoroethoxy)benzene): The symmetry of the para isomer simplifies the ¹H NMR spectrum significantly, resulting in two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the nitro group will be further downfield than those ortho to the trifluoroethoxy group.
The methylene protons of the trifluoroethoxy group (-OCH₂CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
| Isomer | Aromatic Protons (δ, ppm) | -OCH₂- Protons (δ, ppm) |
| Ortho | Complex multiplet, ~7.2-8.2 | Quartet, ~4.5-4.7 |
| Meta | Distinct multiplets, ~7.4-8.3 | Quartet, ~4.5-4.7 |
| Para | Two doublets, ~7.1 and ~8.3 | Quartet, ~4.5-4.7 |
Note: The chemical shifts for the meta and para isomers are predicted based on established substituent effects and data from analogous compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show distinct differences. The carbons directly attached to the electron-withdrawing groups (ipso-carbons) will be significantly affected.
| Isomer | Aromatic Carbons (δ, ppm) | -OCH₂- Carbon (δ, ppm) | -CF₃ Carbon (δ, ppm) |
| Ortho | ~120-150 | ~65 (quartet) | ~123 (quartet) |
| Meta | ~115-160 | ~65 (quartet) | ~123 (quartet) |
| Para | ~115-165 | ~65 (quartet) | ~123 (quartet) |
Note: The trifluoroethoxy carbons will exhibit splitting due to coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a clear signal for the trifluoromethyl group. In all three isomers, this will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is not expected to vary significantly between the isomers as the fluorine atoms are relatively remote from the aromatic ring. A typical chemical shift would be around -74 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is particularly useful for identifying the characteristic functional groups. The key vibrations to observe are the N-O stretching of the nitro group, the C-O and C-F stretching of the trifluoroethoxy group, and the C-H bending modes of the substituted benzene ring.
-
Nitro Group (-NO₂): Aromatic nitro compounds display two strong absorption bands corresponding to asymmetric and symmetric N-O stretching.[1] For these isomers, these bands are expected around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric).
-
Trifluoroethoxy Group (-OCH₂CF₃): Strong bands corresponding to C-F stretching will be prominent in the 1100-1300 cm⁻¹ region. The C-O stretching will appear around 1250 cm⁻¹.
-
Aromatic Ring Substitution Pattern: The out-of-plane (oop) C-H bending vibrations in the 690-900 cm⁻¹ region are diagnostic of the substitution pattern.[2]
-
Ortho: A single strong band around 750 cm⁻¹.
-
Meta: Two bands, one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹.
-
Para: A single strong band in the 810-840 cm⁻¹ region.
-
| Isomer | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-F Stretch Region (cm⁻¹) | C-H oop Bending (cm⁻¹) |
| Ortho | ~1530 | ~1345 | ~1100-1300 | ~750 |
| Meta | ~1530 | ~1350 | ~1100-1300 | ~690, ~780 |
| Para | ~1525 | ~1345 | ~1100-1300 | ~830 |
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
The UV-Vis spectra of these isomers are governed by the π→π* transitions of the nitrobenzene chromophore. The position (λmax) and intensity (ε) of the absorption bands are influenced by the trifluoroethoxy substituent. Aromatic compounds generally show a primary band around 205 nm and a less intense secondary band between 255-275 nm.[2][3] The presence of the nitro group, a powerful chromophore, will shift these absorptions to longer wavelengths (a bathochromic shift).
-
Ortho Isomer: Steric hindrance between the adjacent nitro and trifluoroethoxy groups may force the nitro group out of the plane of the benzene ring. This would disrupt conjugation, leading to a decrease in the intensity and a slight blue shift (hypsochromic shift) of the main absorption band compared to the other isomers.
-
Meta Isomer: The electronic effects of the two groups are largely additive without direct resonance interaction. The spectrum will be similar to that of nitrobenzene but with a slight shift.
-
Para Isomer: The potential for extended conjugation between the lone pairs of the ether oxygen and the π-system of the nitrobenzene moiety (though weakened by the inductive effect of the CF₃ group) would likely result in the most red-shifted λmax and the highest molar absorptivity of the three isomers.
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| Ortho | ~260-270 | Moderate |
| Meta | ~265-275 | Moderate-High |
| Para | ~270-285 | High |
Mass Spectrometry (MS): Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation patterns, which can aid in structural elucidation. The molecular ion peak (M⁺˙) for all three isomers will be at m/z 221.
Characteristic fragmentation pathways for nitroaromatic ethers include:
-
Loss of NO₂: A prominent peak at m/z 175 ([M - 46]⁺) due to the loss of a nitro radical.
-
Loss of NO: A peak at m/z 191 ([M - 30]⁺) from the loss of nitric oxide.
-
Cleavage of the Ether Bond: Fragmentation can occur at the C-O bond, leading to ions corresponding to the trifluoroethoxy group or the nitrophenoxy radical. A key fragment will be the loss of the -OCH₂CF₃ group, resulting in a nitrophenyl cation at m/z 122.
-
Fragmentation of the Trifluoroethoxy Side Chain: Loss of a CF₃ radical to give a fragment at m/z 152.
While the major fragments will be the same for all three isomers, the relative intensities of the fragment ions may differ due to the varying stability of the precursor ions, though these differences can be subtle.
References
A Comparative Guide to the Electronic Effects of the Trifluoroethoxy Group on the Nitroaromatic Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Trifluoroethoxy Group
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug discovery and materials science. Among these, the trifluoroethoxy group has emerged as a substituent of significant interest. Its unique combination of steric and electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide will dissect the electronic effects of the trifluoroethoxy group, particularly its impact on the electron-deficient nitroaromatic ring, a common scaffold in many bioactive compounds.
Understanding the Electronic Effects: A Tale of Two Forces
The electronic influence of a substituent on an aromatic ring is primarily governed by a delicate interplay of two fundamental forces: the inductive effect and the resonance effect .[2]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The highly electronegative fluorine atoms in the trifluoroethoxy group exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[3]
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. The oxygen atom in the trifluoroethoxy group possesses lone pairs that can be donated into the ring, an electron-donating resonance effect.
The net electronic effect of the trifluoroethoxy group is a balance of its strong -I effect and its weaker +R effect.
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. It introduces substituent constants, sigma (σ), which are a measure of the electronic-donating or -withdrawing nature of a group.[4]
-
σ_m (meta): Primarily reflects the inductive effect.
-
σ_p (para): Represents the combined influence of both inductive and resonance effects.
While specific Hammett constants for the trifluoroethoxy group are not as widely tabulated as for other substituents, we can infer its properties by comparing it to related groups.
Table 1: Comparison of Hammett Substituent Constants
| Substituent | σ_m | σ_p | Predominant Electronic Effect |
| -OCH₃ (Methoxy) | 0.12 | -0.27 | Strong +R, Weak -I |
| -OCH₂CH₃ (Ethoxy) | 0.10 | -0.25 | Strong +R, Weak -I |
| -OCH₂CF₃ (Trifluoroethoxy) | ~0.35 (estimated) | ~0.25 (estimated) | Strong -I, Weak +R |
| -OCF₃ (Trifluoromethoxy) | 0.40 | 0.35 | Very Strong -I, Weak +R |
| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 | Strong -I, No R |
Note: The Hammett constants for the trifluoroethoxy group are estimated based on the trends observed in related fluoroalkoxy groups and the known strong inductive effect of the CF₃ group.
This comparison highlights that the trifluoroethoxy group is a net electron-withdrawing substituent, with a significantly stronger inductive effect compared to the methoxy and ethoxy groups. However, its resonance donation makes it less electron-withdrawing than the trifluoromethoxy and trifluoromethyl groups.
Experimental Assessment of Electronic Effects
The electronic influence of the trifluoroethoxy group on a nitroaromatic ring can be experimentally probed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is particularly sensitive to changes in the electron density at the carbon atoms of the aromatic ring. The chemical shifts of the aromatic carbons provide a direct measure of the electronic effects of the substituent. In a para-substituted nitrobenzene, the chemical shift of the carbon atom bearing the nitro group (C-NO₂) is particularly informative.
Experimental Protocol: ¹³C NMR Analysis of Substituted Nitrobenzenes
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted nitrobenzene derivative in a suitable deuterated solvent (e.g., CDCl₃) to a standard concentration (e.g., 0.1 M).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
-
Chemical Shift Referencing: Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
-
Analysis: Identify and record the chemical shifts of the aromatic carbons, particularly C-NO₂.
Diagram: Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis of electronic effects.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of C-NO₂ in para-Substituted Nitrobenzenes (in ppm, estimated)
| Substituent | δ (C-NO₂) | Interpretation |
| -OCH₃ | ~146 | Increased electron density at C-NO₂ due to strong +R effect. |
| -OCH₂CH₃ | ~146 | Similar to methoxy, strong +R effect. |
| -OCH₂CF₃ | ~148 | Reduced electron density at C-NO₂ due to the dominant -I effect. |
| -OCF₃ | ~149 | Further reduced electron density due to a stronger -I effect. |
| -CF₃ | ~150 | Most deshielded C-NO₂ due to the very strong -I effect and lack of +R effect. |
Note: These are estimated values based on known substituent effects and data from similar compounds. Actual values may vary depending on experimental conditions.[5]
The downfield shift of the C-NO₂ resonance in the presence of the trifluoroethoxy group, compared to methoxy and ethoxy, provides clear evidence of its net electron-withdrawing character.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can reveal changes in the electronic transitions of the nitroaromatic system. The position of the primary absorption maximum (λ_max) is sensitive to the electronic effects of the substituent. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups typically result in a hypsochromic (blue) shift or a smaller bathochromic shift.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare dilute solutions of the substituted nitrobenzene derivatives in a UV-transparent solvent (e.g., ethanol or cyclohexane) with known concentrations.
-
Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a blank solvent sample.
-
Spectrum Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) for the primary electronic transition.
Table 3: Comparative UV-Vis Absorption Maxima (λ_max) of para-Substituted Nitrobenzenes (in nm, estimated)
| Substituent | λ_max | Interpretation |
| -OCH₃ | ~290 | Significant red shift due to strong resonance donation. |
| -OCH₂CH₃ | ~292 | Similar red shift to methoxy. |
| -OCH₂CF₃ | ~275 | Smaller red shift, indicating a weaker net electron-donating effect compared to methoxy. |
| -OCF₃ | ~270 | Even smaller red shift due to a stronger electron-withdrawing effect. |
| -CF₃ | ~265 | Smallest red shift, consistent with a strong electron-withdrawing group. |
Note: These are estimated values based on general trends. Actual λ_max values can be influenced by the solvent.
The λ_max data corroborates the findings from NMR spectroscopy, demonstrating that the trifluoroethoxy group is less effective at donating electron density into the nitroaromatic ring compared to its non-fluorinated counterparts.
Synthesis of a Key Intermediate: 4-Trifluoroethoxynitrobenzene
The synthesis of substituted nitroaromatics is a fundamental process for these comparative studies. A common method for introducing the trifluoroethoxy group is through a Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Trifluoroethoxynitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution to deprotonate the phenol.
-
Alkylation: Add 2,2,2-trifluoroethyl iodide or bromide to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-trifluoroethoxynitrobenzene.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Pathway to 4-Trifluoroethoxynitrobenzene
Caption: Synthesis of 4-trifluoroethoxynitrobenzene.
Conclusion: A Tunable Electron-Withdrawing Group
The 2,2,2-trifluoroethoxy group presents a unique electronic profile when attached to a nitroaromatic ring. Its strong inductive electron-withdrawing nature, moderated by a weak resonance-donating effect, positions it as a valuable tool for fine-tuning the electronic properties of molecules. Compared to traditional alkoxy groups like methoxy and ethoxy, the trifluoroethoxy group significantly reduces the electron density of the aromatic ring. This property can be strategically exploited in drug design to modulate pKa, improve metabolic stability by blocking sites of oxidation, and alter binding interactions with biological targets. The experimental methodologies outlined in this guide provide a robust framework for assessing these electronic effects, enabling researchers to make informed decisions in the design of next-generation pharmaceuticals and advanced materials.
References
- 1. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Catalyst Performance in the Reduction of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
The transformation of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene to its corresponding aniline, 2-(2,2,2-trifluoroethoxy)aniline, is a critical step in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] The introduction of the trifluoroethoxy group can enhance molecular lipophilicity, metabolic stability, and binding affinity, making the resulting aniline a highly valuable building block for drug development.[1]
The most direct and atom-economical method for this conversion is catalytic hydrogenation, which reduces the nitro group to an amine with water as the only byproduct.[2] However, the choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and economic viability. This guide provides an in-depth comparison of common catalytic systems for this reduction, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic campaigns.
The Landscape of Catalytic Reduction
The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[3] The primary methodologies involve heterogeneous catalysis, where a solid-phase catalyst is employed in a liquid-phase reaction mixture under a hydrogen atmosphere (catalytic hydrogenation) or with a hydrogen donor molecule (catalytic transfer hydrogenation).[4][5] The choice between these methods and the specific catalyst depends on factors such as substrate sensitivity, desired chemoselectivity, available equipment (e.g., high-pressure reactors), and cost.
While specific experimental data for the reduction of this compound is not extensively published, robust models can be drawn from the well-documented reductions of isomeric and similarly substituted nitroarenes.[6]
Catalyst Comparison: Performance and Protocols
We will now examine the performance of the most common and effective catalysts for this transformation: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney® Nickel.
Palladium on Carbon (Pd/C): The Industry Workhorse
Palladium on carbon is often the first choice for nitro group reductions due to its high activity, excellent yields, and broad applicability under mild conditions.[7] It is highly efficient for reducing both aromatic and aliphatic nitro groups.[7]
Mechanism & Rationale: The reaction proceeds via the dissociative adsorption of hydrogen gas onto the palladium surface, generating active palladium hydride species. The nitro group of the substrate coordinates to the metal surface and is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[2] The carbon support provides a high surface area for the palladium nanoparticles, maximizing the number of active sites.[4]
Performance Insights: Pd/C catalysts demonstrate high turnover numbers and can be effective at very low loadings (e.g., <0.5 mol%).[8][9] Research on the isomeric 4-(2,2,2-trifluoroethoxy)nitrobenzene showed a 97% yield of the corresponding aniline in just one hour at 70°C using Pd/C in ethanol, highlighting the catalyst's efficacy for this class of substrates.[6]
Table 1: Performance Data for Pd/C in Nitroarene Reduction
| Catalyst Loading | Hydrogen Source | Pressure | Temperature | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5 mol% Pd/C | H₂ | 1 atm | Room Temp | Ethanol | 3 h | >99% | General Data |
| 0.4 mol% Pd/C | H₂ (balloon) | ~1 atm | Room Temp | Water (surfactant) | 12 h | High | [8][9] |
| 10 mol% Pd/C | Ammonium Formate | N/A | Reflux | Methanol | 1 h | >99% |[10] |
Experimental Protocol: Hydrogenation using Pd/C
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add this compound (1.0 g, 4.52 mmol) and 20 mL of ethanol.
-
Inerting: Purge the flask with nitrogen or argon for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg, ~0.047 mmol Pd) to the solution. Causality Note: The catalyst is added under an inert atmosphere to prevent potential ignition of the dry catalyst in the presence of solvent vapors and air.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly, as residual palladium hydride can be pyrophoric upon drying.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-(2,2,2-trifluoroethoxy)aniline, which can be purified by column chromatography or distillation if necessary.
Raney® Nickel: The Cost-Effective and Selective Alternative
Raney Nickel is a sponge-like, high-surface-area nickel catalyst that is a cost-effective alternative to precious metal catalysts.[11] It is particularly valued for its high activity and its ability to reduce nitro groups without causing dehalogenation of aromatic chlorides and bromides, a common side reaction with Pd/C.[7]
Mechanism & Rationale: Prepared by leaching aluminum from a nickel-aluminum alloy with sodium hydroxide, Raney Nickel contains adsorbed hydrogen from its preparation, which is highly active for hydrogenation.[11][12] The reaction mechanism is similar to that of precious metal catalysts, involving surface adsorption and stepwise reduction.
Performance Insights: Raney Nickel is highly effective but often requires slightly higher temperatures or pressures compared to Pd/C to achieve similar reaction rates.[11] Its pyrophoric nature when dry necessitates careful handling.
Table 2: Performance Data for Raney® Nickel in Nitroarene Reduction
| Catalyst | Hydrogen Source | Pressure | Temperature | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Raney® Ni | H₂ | 76 atm | 70°C | Ethanol | ~1-2 h | High | [11] |
| Raney® Ni | H₂ | 3-4 atm | 25-50°C | Various | Varies | High |[11] |
Experimental Protocol: Hydrogenation using Raney® Nickel
-
Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), add a solution of this compound (1.0 g, 4.52 mmol) in 20 mL of methanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add Raney® Nickel (approx. 0.1 g, as a 50% slurry in water). Safety Note: Raney Nickel is pyrophoric and must be handled as a slurry. Never allow it to dry in the presence of air.
-
Hydrogenation: Seal the autoclave, purge it several times with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to 40-60°C and stir or shake vigorously. The reaction progress is monitored by the cessation of hydrogen uptake.
-
Workup: After cooling to room temperature, vent the hydrogen and purge the autoclave with nitrogen. The catalyst is allowed to settle, and the supernatant is carefully decanted. Alternatively, the mixture can be filtered through Celite® under a continuous stream of solvent to keep the catalyst wet.
-
Isolation: The solvent is removed from the filtrate by rotary evaporation to afford the product aniline.
Platinum on Carbon (Pt/C): For Robust and Demanding Reductions
Platinum-based catalysts are highly active and robust, often used when other catalysts fail or when ring hydrogenation is desired at higher pressures and temperatures. For nitroarene reduction, Pt/C is very effective but can be less chemoselective than Pd/C, sometimes leading to over-reduction.
Mechanism & Rationale: Platinum operates similarly to palladium but can be more aggressive. Its ability to hydrogenate aromatic rings makes it a dual-edged sword; reaction conditions must be carefully controlled to selectively reduce the nitro group without affecting the benzene ring. Additives can sometimes be used to suppress unwanted side reactions.[13][14]
Performance Insights: Pt/C can be highly effective at low to moderate pressures and temperatures for nitro reductions.[14] In some cases, modifiers like vanadium compounds can be added to prevent the accumulation of hydroxylamine intermediates and improve the purity of the final product.[13]
Table 3: Performance Data for Pt/C in Nitroarene Reduction
| Catalyst Loading | Hydrogen Source | Pressure | Temperature | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5% Pt/C | H₂ | 10 bar | 60°C | Methanol | Varies | High | [13][14] |
| 1% Pt + 0.1% Cu/C | H₂ | 12 bar | 60°C | Methanol | Varies | High |[14] |
Experimental Protocol: Hydrogenation using Pt/C
-
Setup: The experimental setup is identical to that described for Pd/C, preferably using a reactor capable of handling moderate pressure (e.g., a heavy-walled flask or a Parr apparatus).
-
Procedure: Charge the reactor with this compound (1.0 g, 4.52 mmol), 20 mL of methanol, and 5% Pt/C (50 mg).
-
Inerting & Hydrogenation: Purge the system with nitrogen, then introduce hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction: Heat the mixture to 50-60°C with vigorous stirring. Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC/GC).
-
Workup & Isolation: Follow the same safety and workup procedures as outlined for the Pd/C catalyzed reaction, ensuring the platinum catalyst is carefully filtered and handled while wet.
Visualizing the Workflow and Catalyst Selection
To better understand the practical execution and decision-making process, the following diagrams illustrate the general experimental workflow and a logic chart for catalyst selection.
Caption: General experimental workflow for heterogeneous catalytic hydrogenation.
Caption: Logic chart for selecting a suitable hydrogenation catalyst.
Conclusion and Recommendations
For the reduction of this compound, Palladium on Carbon (Pd/C) stands out as the most recommended starting point for laboratory-scale synthesis. It offers a superb balance of high reactivity, mild reaction conditions, and excellent yields, as supported by data from analogous substrates.[6][8]
Raney® Nickel is a strong second choice, particularly for large-scale industrial applications where cost is a major driver, or if the substrate contained other functionalities sensitive to hydrogenolysis (like aromatic halogens).[7] However, its pyrophoric nature demands more stringent handling protocols.
Platinum on Carbon (Pt/C) should be reserved for cases where Pd/C and Raney Ni prove ineffective. While highly active, the risk of over-reduction requires careful optimization of reaction conditions to maintain selectivity for the desired aniline product.[13][14]
Ultimately, the optimal catalyst is always determined empirically. This guide provides a scientifically grounded framework for selecting the most promising candidates, streamlining the process of developing a robust and efficient synthesis of 2-(2,2,2-trifluoroethoxy)aniline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 9. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ias.ac.in [ias.ac.in]
- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 14. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
The Strategic Advantage of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in Modern Synthesis: A Comparative Guide
In the landscape of contemporary drug discovery and agrochemical development, the judicious selection of building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of synthetic intermediates, fluoroalkoxylated nitroaromatics have emerged as particularly valuable scaffolds. This guide provides an in-depth comparison of the synthetic utility of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene against other common building blocks, offering insights into its reactivity, physicochemical advantages, and practical applications. We will delve into experimental data and protocols to provide a clear, evidence-based assessment for researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Nitroaromatic
This compound is more than just a substituted nitrobenzene. Its true value lies in the synergistic interplay between the nitro group and the 2,2,2-trifluoroethoxy substituent. The nitro group serves as a versatile synthetic handle, most notably for its reduction to an aniline, which opens up a plethora of subsequent transformations for building molecular complexity.[1] Simultaneously, the trifluoroethoxy group imparts unique and highly desirable properties to the parent molecule and its downstream derivatives.[2] This strategic combination makes it a superior choice in many synthetic campaigns, particularly in medicinal chemistry.
Physicochemical Properties: The Trifluoroethoxy Advantage
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. The trifluoroethoxy group, in particular, offers a distinct set of advantages over simpler substituents like a single fluorine atom or a methoxy group.
Lipophilicity and Metabolic Stability
A key attribute of the trifluoroethoxy moiety is its profound impact on lipophilicity and metabolic stability.[2] Increased lipophilicity can improve a molecule's ability to cross cellular membranes and enhance its binding to biological targets.[3] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoroethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[4]
To illustrate this, let's compare the calculated octanol-water partition coefficient (LogP), a measure of lipophilicity, for this compound and some of its analogs.
| Compound | Structure | Calculated LogP | Rationale for Difference |
| 1-Nitro-2-methoxybenzene | ![]() | 1.89 | The methoxy group is relatively polar. |
| 1-Fluoro-2-nitrobenzene | ![]() | 1.79 | A single fluorine atom has a modest impact on lipophilicity. |
| This compound | ![]() | 2.85 | The trifluoroethoxy group significantly increases lipophilicity due to the hydrophobic nature of the CF3 group. |
Note: LogP values are estimations from chemical property databases and serve for comparative purposes.
This data clearly demonstrates the superior lipophilicity imparted by the trifluoroethoxy group, a critical consideration in the design of bioactive molecules.
Comparative Synthetic Utility
The synthetic utility of this compound can be best understood by examining its performance in key chemical transformations compared to other building blocks.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While a fluorine substituent is an excellent leaving group in SNAr reactions, the trifluoroethoxy group is generally not displaced. Instead, it influences the reactivity of other leaving groups on the ring. For instance, in a molecule containing both a trifluoroethoxy group and a halogen, the halogen will be the leaving group. The bulky and electron-withdrawing trifluoroethoxy group can influence the regioselectivity and rate of these reactions.
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a cornerstone transformation for this building block. Catalytic hydrogenation is a clean and efficient method for this purpose.
Reaction Scheme:
A representative catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-3 mol%) to the solution under a stream of inert gas.
-
Seal the vessel and purge the system with the inert gas 3-5 times to remove any residual oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-Trifluoroethoxy)aniline. The product can be further purified by column chromatography if necessary.
Expected Outcome: This reduction typically proceeds in high yield (>95%) under mild conditions. The trifluoroethoxy group is stable under these hydrogenation conditions. In comparison, the reduction of other nitroaromatics, such as 1-nitro-2-methoxybenzene, would proceed similarly, but the resulting aniline would lack the beneficial properties of the trifluoroethoxy group.
Protocol 2: Buchwald-Hartwig Amination of a Downstream Intermediate
The resulting 2-(2,2,2-Trifluoroethoxy)aniline can be further functionalized. For instance, if a bromo- derivative is synthesized, it can undergo Buchwald-Hartwig amination to form a C-N bond, a common reaction in the synthesis of kinase inhibitors.[6][7]
Reaction Scheme:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide will explore the kinetic nuances of two principal reaction types pertinent to this substrate: Nucleophilic Aromatic Substitution (SNAr) and the catalytic reduction of the nitro group. Due to the limited availability of direct kinetic data for 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in peer-reviewed literature, this document will draw upon established principles of physical organic chemistry and provide a predictive comparison with well-characterized analogues. The experimental protocols detailed herein are designed to be self-validating systems for researchers to generate their own comparative data.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Kinetics
The electron-deficient nature of the aromatic ring in this compound, a consequence of the powerful -I and -M effects of the nitro group and the -I effect of the trifluoroethoxy group, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).[1] These reactions are critical for introducing a wide range of functional groups. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is a key determinant of the reaction rate.
Comparative Substrate Analysis
To elucidate the kinetic impact of the 2-(2,2,2-trifluoroethoxy) substituent, a comparative study with the following substrates is proposed:
-
1-Nitro-2-methoxybenzene: The methoxy group is a classic ether substituent but is less electron-withdrawing than the trifluoroethoxy group. This comparison will highlight the electronic impact of the fluorine atoms.
-
1-Fluoro-2-nitrobenzene: While not an ether, this compound serves as a benchmark for SNAr reactions where a halogen is the leaving group. The trifluoroethoxy group in our target compound can also act as a leaving group, and this comparison provides context for its lability.
-
1,2-Dinitrobenzene: This substrate, with two strong electron-withdrawing groups, is expected to be highly reactive and serves as an upper benchmark for reactivity.
Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry
This protocol outlines a method for determining the second-order rate constants for the reaction of the chosen substrates with a nucleophile, such as piperidine. The reaction of piperidine with nitroaromatics often produces a colored product, making it amenable to analysis by UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction of various substituted nitrobenzenes with piperidine in a suitable solvent (e.g., ethanol).
Materials:
-
This compound
-
1-Nitro-2-methoxybenzene
-
1-Fluoro-2-nitrobenzene
-
1,2-Dinitrobenzene
-
Piperidine (high purity)
-
Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of each nitroaromatic substrate (e.g., 0.01 M in ethanol) and a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M in ethanol).
-
Wavelength Determination: Determine the λmax of the colored product formed by reacting one of the substrates with piperidine. This is done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum.
-
Kinetic Runs:
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25°C).
-
In a cuvette, mix a known volume of the substrate stock solution with a known volume of ethanol.
-
Initiate the reaction by adding a known volume of a piperidine stock solution and start data acquisition immediately. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Monitor the increase in absorbance at the predetermined λmax over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
-
Plot kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).
-
Illustrative Comparative Kinetic Data
The following table presents hypothetical, yet scientifically plausible, second-order rate constants for the reaction with piperidine at 25°C in ethanol. This data is based on the expected electronic effects of the substituents.
| Substrate | Expected Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Rationale for Expected Reactivity |
| 1-Nitro-2-methoxybenzene | 1.5 x 10⁻⁴ | The methoxy group is weakly activating by resonance but deactivating by induction. Overall, it is less deactivating than the trifluoroethoxy group. |
| This compound | 8.0 x 10⁻⁴ | The strong inductive effect of the three fluorine atoms makes the trifluoroethoxy group significantly more electron-withdrawing than a methoxy group, thus accelerating nucleophilic attack.[1] |
| 1-Fluoro-2-nitrobenzene | 3.0 x 10⁻³ | Fluorine is a very good leaving group in SNAr reactions, and its strong inductive effect activates the ring.[2] |
| 1,2-Dinitrobenzene | 1.2 x 10⁻² | The presence of two strongly deactivating nitro groups significantly stabilizes the Meisenheimer complex, leading to a much faster reaction rate.[3] |
Visualization of SNAr Mechanism and Workflow
Caption: SNAr addition-elimination mechanism.
References
A Comparative Computational Analysis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene: Unveiling the Molecular Properties of a Promising Pharmaceutical Intermediate
Abstract
This guide presents an in-depth computational analysis of the molecular properties of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis.[1] Utilizing Density Functional Theory (DFT), we elucidate its structural, electronic, and spectroscopic characteristics. A comparative analysis against structurally related analogs—including nitrobenzene, 1-fluoro-2-nitrobenzene, and the isomeric 1-nitro-4-(2,2,2-trifluoroethoxy)benzene—is provided to contextualize the influence of the trifluoroethoxy substituent on the molecule's reactivity and overall properties. This guide serves as a predictive resource for researchers, enabling a more informed approach to the experimental application of this versatile molecule.
Introduction: The Strategic Value of Fluorinated Nitroaromatics
Nitroaromatic compounds are foundational pillars in synthetic chemistry, serving as precursors for a vast array of functional groups, most notably amines, which are crucial for the synthesis of bioactive molecules.[2] The nitro group itself is a powerful electron-withdrawing group (EWG), a characteristic that profoundly influences the reactivity of the aromatic ring.[2][3] This electron deficiency deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[3]
The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug development to enhance key pharmacokinetic and pharmacodynamic properties. The trifluoroethoxy (-OCH₂CF₃) moiety, in particular, can increase lipophilicity, improve metabolic stability, and modulate bioavailability.[1][3] In this compound, the potent inductive effect of the trifluoroethoxy group complements the electron-withdrawing nature of the adjacent nitro group, suggesting a unique reactivity profile. This computational guide aims to dissect these electronic and structural properties, providing a predictive framework for its synthetic utility.
Computational Methodology: A Self-Validating Approach
To ensure the scientific rigor of this analysis, we employ Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational efficiency and accuracy for studying organic molecules.[4][5] All calculations are modeled using the B3LYP functional with a 6-31+G(d,p) basis set, a combination well-regarded for its reliability in predicting the geometries and vibrational frequencies of similar compounds.[6]
The authority of our computational protocol is rooted in its self-validating nature. An initial geometry optimization is performed to locate the lowest energy conformation of the molecule. Following this, a vibrational frequency analysis is conducted. The absence of imaginary frequencies in the output confirms that the optimized structure represents a true energy minimum on the potential energy surface, thereby validating the foundational geometry for all subsequent property calculations.
Step-by-Step Computational Workflow
-
Structure Input : A 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., GaussView).
-
Pre-optimization : The initial 3D structure is cleaned and subjected to a preliminary energy minimization using a lower-level theory (e.g., Molecular Mechanics) to obtain a reasonable starting geometry.[4]
-
DFT Geometry Optimization : The structure is then optimized at the B3LYP/6-31+G(d,p) level of theory to locate the global energy minimum.
-
Frequency Calculation (Validation) : A frequency calculation is performed on the optimized geometry. A successful calculation with zero imaginary frequencies confirms a stable structure. This step also yields the predicted IR spectrum.
-
Property Calculation : Using the validated geometry, single-point energy calculations are performed to determine electronic properties, including:
-
Frontier Molecular Orbitals (HOMO/LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Dipole Moment
-
-
Data Analysis : The output data is analyzed to interpret the molecule's structure, stability, reactivity, and spectroscopic signatures.
Results: A Profile of this compound
The optimized geometry reveals a nearly planar benzene ring. The nitro group is slightly twisted out of the plane of the ring to minimize steric hindrance with the bulky ortho-trifluoroethoxy group. The C-O-C bond angle of the ether linkage and the torsion angle between the ethoxy group and the phenyl ring are key structural parameters that influence the molecule's overall conformation and reactivity.
Electronic Properties: The defining electronic features are dictated by the powerful electron-withdrawing capabilities of the nitro and trifluoroethoxy groups. The Molecular Electrostatic Potential (MEP) map visually confirms this, showing significant positive potential (electron-poor regions, typically colored blue) around the aromatic ring, particularly at the positions ortho and para to the nitro group. This indicates a high susceptibility to nucleophilic attack at these sites. Conversely, a region of high negative potential (electron-rich, red) is localized on the oxygen atoms of the nitro group.
The Frontier Molecular Orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are critical for predicting chemical reactivity.
-
LUMO : The LUMO is predominantly localized over the nitroaromatic ring system, indicating that this is the most probable site for accepting electrons from an incoming nucleophile.
-
HOMO : The HOMO is distributed across the molecule, with significant contributions from the ether oxygen and the phenyl ring.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap generally implies higher reactivity.
Comparative Analysis: Contextualizing Molecular Properties
To understand the unique contributions of the ortho-trifluoroethoxy group, we compare the calculated properties of our target molecule with three key analogs. Nitrobenzene serves as the parent compound, 1-fluoro-2-nitrobenzene provides a comparison with a simple halogen, and the isomeric 1-nitro-4-(2,2,2-trifluoroethoxy)benzene highlights the importance of substituent position.[7][8][9]
| Property | 1-Nitro-2-(trifluoroethoxy)benzene | Nitrobenzene[7][10] | 1-Fluoro-2-nitrobenzene[9] | 1-Nitro-4-(trifluoroethoxy)benzene[8] |
| Molecular Formula | C₈H₆F₃NO₃ | C₆H₅NO₂ | C₆H₄FNO₂ | C₈H₆F₃NO₃ |
| Molecular Weight ( g/mol ) | 221.13[3] | 123.11 | 141.10 | 221.13 |
| Predicted Dipole Moment (Debye) | High | Moderate | High | Very High |
| LUMO Energy (eV) | Very Low | Low | Very Low | Low |
| HOMO-LUMO Gap (eV) | Small | Moderate | Small | Small |
| Predicted Reactivity towards SNAr | Very High | Low | High | High |
Note: Qualitative values are based on established chemical principles and trends observed in computational studies of similar molecules.[11][12]
Discussion of Comparative Data
-
Effect of the Trifluoroethoxy Group : Compared to nitrobenzene, the addition of the trifluoroethoxy group drastically lowers the LUMO energy and the HOMO-LUMO gap. This is a direct consequence of its strong electron-withdrawing inductive effect, which makes the aromatic ring significantly more electrophilic and thus more reactive towards nucleophiles.
-
Ortho vs. Para Isomers : The ortho-substituted target molecule is predicted to have a slightly different dipole moment and reactivity profile compared to its para-isomer. Steric hindrance from the bulky ortho group may influence the kinetics of nucleophilic attack, a factor not present in the para-isomer.
-
Comparison with 1-Fluoro-2-nitrobenzene : While both the fluoro and trifluoroethoxy groups are electron-withdrawing, the trifluoroethoxy group is bulkier and possesses different electronic properties due to the ether linkage. This comparison allows researchers to weigh the benefits of enhanced lipophilicity and metabolic stability imparted by the trifluoroethoxy group against the simpler reactivity profile of the fluoro-substituted analog.
Conclusion
The computational analysis of this compound reveals a molecule primed for nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the ortho-nitro and trifluoroethoxy groups result in a highly electrophilic aromatic ring, characterized by a low-lying LUMO and a small HOMO-LUMO energy gap. These properties make it a potentially superior substrate for SNAr reactions compared to nitrobenzene and a valuable alternative to other halogenated nitroaromatics. The insights provided in this guide, particularly the comparative data, offer a solid theoretical foundation for chemists and drug development professionals to harness the synthetic potential of this promising fluorinated intermediate. Further experimental studies are warranted to validate these predictive findings and explore its application in the synthesis of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journalajopacs.com [journalajopacs.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - 1-nitro-4-(2,2,2-trifluoroethoxy)benzene (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 9. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]
- 10. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



